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  • Product: tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate
  • CAS: 1376099-80-7

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

Introduction: The Versatile Piperazine Scaffold in Modern Drug Discovery The piperazine ring is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates. Its two nitrogen atoms can serve as hydrogen bond donors and acceptors, enhancing solubility and target engagement.[1] The strategic derivatization of this heterocycle allows for the fine-tuning of a molecule's three-dimensional structure, which is critical for optimizing its interaction with biological targets. Among the vast array of piperazine-based building blocks, tert-butyl 3-(aminomethyl)piperazine-1-carboxylate stands out as a particularly valuable intermediate.[2] Its structure combines a mono-Boc-protected piperazine, which allows for selective functionalization at the unprotected nitrogen, with a primary amine at the 3-position, providing a key reactive handle for the introduction of diverse pharmacophores. This guide provides an in-depth exploration of the synthesis, properties, and applications of this critical synthetic intermediate for researchers and professionals in the field of drug development.

Synthesis of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate: A Strategic Approach

The synthesis of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate can be approached from several strategic directions. A common and efficient method involves the transformation of a readily available precursor, such as a piperazine-3-carboxamide or piperazine-3-carbonitrile, which already possesses the desired C3 functional group. This section details a robust and reliable synthetic pathway starting from 1-Boc-piperazine-3-carboxamide.

The rationale for this synthetic route is based on the following key principles:

  • Orthogonal Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group for one of the piperazine nitrogens allows for the selective manipulation of other functional groups without interference from the more nucleophilic secondary amine.[3]

  • Reliable Reduction: The conversion of the amide functionality to a primary amine is a well-established and high-yielding transformation using powerful reducing agents like lithium aluminum hydride (LAH).

The overall synthetic workflow can be visualized as a two-step process: protection followed by reduction.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Reduction Piperazine_3_carboxamide Piperazine-3-carboxamide N_Boc_piperazine_3_carboxamide tert-Butyl 3-carbamoylpiperazine-1-carboxylate Piperazine_3_carboxamide->N_Boc_piperazine_3_carboxamide Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Boc_anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_anhydride->N_Boc_piperazine_3_carboxamide Final_Product tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate N_Boc_piperazine_3_carboxamide->Final_Product 1. LAH in THF 2. Aqueous Workup LAH Lithium Aluminum Hydride (LAH) LAH->Final_Product

Caption: Synthetic workflow for tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-carbamoylpiperazine-1-carboxylate

  • Reaction Setup: To a solution of piperazine-3-carboxamide (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 3-carbamoylpiperazine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the LAH suspension to 0 °C and slowly add a solution of tert-butyl 3-carbamoylpiperazine-1-carboxylate (1 equivalent) in anhydrous THF.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Extraction and Purification: Filter the resulting suspension and wash the solid with THF. Combine the filtrates and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the final product, tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

Physicochemical and Spectroscopic Properties

The accurate characterization of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is essential for its use in further synthetic applications. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₂₁N₃O₂[2]
Molecular Weight 215.29 g/mol [2]
CAS Number 1376099-80-7[2]
Appearance Expected to be a solid or oil at room temp.
Solubility Soluble in common organic solvents (DCM, THF)
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): ~1.4 (s, 9H, Boc), 1.5-2.0 (m, 2H, piperazine-CH₂), 2.5-3.0 (m, 5H, piperazine-CH₂ and CH-NH₂), 3.2-3.8 (m, 2H, piperazine-CH₂)Predicted
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): ~28.4 (Boc-CH₃), ~45-55 (piperazine carbons), ~80.0 (Boc-C), ~155.0 (C=O)Predicted

Note: Predicted NMR data is based on typical chemical shifts for similar structures and should be confirmed experimentally.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate make it a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its primary utility lies in its role as a versatile building block for creating compounds with a wide range of biological activities.[2]

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: This building block is frequently employed in the synthesis of drugs targeting CNS disorders, such as antidepressants and antipsychotics.[2] The piperazine moiety can improve the bioavailability and stability of these compounds, facilitating their ability to cross the blood-brain barrier.

  • Enzyme Inhibitors and Receptor Modulators: The primary amine of the aminomethyl group serves as a convenient point of attachment for various side chains and pharmacophores, enabling the synthesis of small molecule inhibitors and modulators for a diverse array of therapeutic targets, including enzymes and receptors.[2]

  • Peptidomimetics: The ability to introduce this constrained diamine structure into larger molecules makes it a valuable component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides.[2]

The general scheme for its application in drug discovery involves the reaction of the primary amine with an electrophilic partner, such as an acyl chloride, sulfonyl chloride, or an aldehyde (via reductive amination), to introduce the desired R group.

G Intermediate tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate API Active Pharmaceutical Ingredient (API) Intermediate->API Coupling Reaction Electrophile Electrophilic Partner (e.g., R-COCl, R-SO₂Cl, R-CHO) Electrophile->API

Caption: General application of the intermediate in API synthesis.

Conclusion

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate is a strategically important building block in modern drug discovery. Its synthesis, while requiring careful execution, is based on well-established and reliable chemical transformations. The resulting molecule offers a unique combination of a protected piperazine for subsequent functionalization and a reactive primary amine for the introduction of diverse chemical moieties. These features make it an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutics targeting a wide range of diseases, particularly those affecting the central nervous system. The continued exploration of new synthetic routes and applications for this versatile intermediate will undoubtedly contribute to the advancement of pharmaceutical research and development.

References

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. Available at: [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Available at: [Link]

  • Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, a key bifunctional building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, a key bifunctional building block in contemporary medicinal chemistry. Its unique structure, featuring a mono-Boc-protected piperazine ring with a primary amine substituent, offers synthetic versatility for constructing complex molecular architectures. This guide will delve into its fundamental chemical properties, provide a detailed synthesis protocol, discuss its strategic application in the synthesis of active pharmaceutical ingredients (APIs), and outline essential safety and handling procedures. The strategic importance of this molecule lies in its ability to introduce a constrained, yet flexible, diamine scaffold, which is a prevalent motif in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).

Core Molecular Attributes

Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is a chiral heterocyclic compound valued for its role as a versatile intermediate in organic synthesis. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the remaining secondary amine and the primary aminomethyl group.

PropertyValueSource
Molecular Formula C₁₀H₂₁N₃O₂[1]
Molecular Weight 215.29 g/mol [1]
CAS Number 1376099-80-7[1]
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, ethanol, and dichloromethane

The Strategic Importance in Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs.[2] Its conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an ideal structural component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[2] The introduction of a Boc protecting group provides a robust and easily removable shield, enabling chemists to perform reactions on other parts of the molecule without affecting the protected nitrogen.

The subject of this guide, tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, is particularly valuable as it provides a readily available handle—the primary amine—for further synthetic elaboration. This feature is instrumental in the construction of novel chemical entities with diverse biological activities, including potential treatments for central nervous system disorders such as antidepressants and antipsychotics.[1]

Synthesis and Characterization

A common and efficient synthetic route to tert-butyl 3-(aminomethyl)piperazine-1-carboxylate involves a two-step process starting from the corresponding cyanomethyl derivative. This approach is favored for its high yield and the commercial availability of the starting materials.

Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nitrile Reduction A Piperazine-2-carbonitrile B tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate A->B (Boc)₂O, Solvent C tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate B->C Reducing Agent (e.g., H₂, Raney Ni or LiAlH₄) G A tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate C Coupling Reaction A->C B Oxazolidinone Core Precursor B->C D Delpazolid Precursor C->D E Final Deprotection & Cyclization D->E F Delpazolid E->F

Sources

Foundational

An In-depth Technical Guide to the Solubility of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, a key intermediate in contemporary drug development. While specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, a key intermediate in contemporary drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for understanding its solubility profile. By dissecting the molecule's structural attributes and applying fundamental principles of organic chemistry, we will predict its behavior in a range of common organic solvents. Furthermore, this document details a rigorous, step-by-step experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers and drug development professionals to generate reliable data tailored to their specific applications. This guide is designed to bridge the gap in available information and provide a practical resource for scientists working with this important building block.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is a vital building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its structure, which incorporates a piperazine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile scaffold for creating complex molecules with diverse biological activities.[1] The successful synthesis, purification, and formulation of drug candidates derived from this intermediate are intrinsically linked to its solubility in various organic solvents.

Understanding the solubility of this compound is paramount for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

  • Purification Processes: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation Development: The choice of solvents for creating stable and bioavailable drug formulations is a critical consideration in the later stages of drug development.

This guide will first delve into the theoretical underpinnings of the solubility of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, followed by a practical, field-proven methodology for its experimental determination.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate possesses distinct polar and non-polar regions that dictate its interactions with different solvents.

  • Polar Moieties: The presence of two secondary amine protons within the piperazine ring and a primary amine in the aminomethyl group allows for hydrogen bonding. These nitrogen atoms also have lone pairs of electrons that can act as hydrogen bond acceptors.[2][3] These characteristics contribute to the molecule's polarity.

  • Non-Polar Moieties: The tert-butyl group is a bulky, non-polar aliphatic moiety that will favor interactions with non-polar solvents. The piperazine ring itself, while containing polar nitrogen atoms, also has a significant non-polar hydrocarbon backbone.

Based on this structure, we can predict its general solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amine groups, tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is expected to exhibit good solubility in these solvents through hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess polarity but lack acidic protons for hydrogen bond donation. The compound is anticipated to have moderate to good solubility in these solvents, driven by dipole-dipole interactions. Solvents like DMF and DMSO, with their high polarity, are likely to be very effective.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents primarily interact through weaker van der Waals forces. The presence of the polar amine and carbamate groups will likely limit the solubility of the compound in these solvents. Therefore, it is predicted to have low solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental determination is essential. It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium state of a saturated solution, which is critical for robust process development.[4][5][6] Kinetic solubility, often measured in high-throughput screening, can sometimes overestimate the true solubility due to the formation of metastable supersaturated solutions.[7]

The following protocol outlines a validated method for determining the thermodynamic solubility of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

Materials and Equipment
  • tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of thermodynamic solubility.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solid compound prep2 Add to a known volume of solvent in a vial prep1->prep2 Step 1 equil Agitate at a constant temperature for 24-48 hours prep2->equil Step 2 sample1 Allow solid to settle equil->sample1 Step 3 sample2 Filter an aliquot of the supernatant sample1->sample2 Step 4 sample3 Dilute the filtrate sample2->sample3 Step 5 sample4 Analyze by HPLC sample3->sample4 Step 6 quant Determine concentration from a calibration curve sample4->quant Step 7

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded as solubility is temperature-dependent.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound with known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of the solubility in different solvents.

Organic SolventSolvent ClassTemperature (°C)Solubility (g/L)Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
DichloromethanePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
TetrahydrofuranPolar Aprotic25Experimental ValueCalculated Value
TolueneNon-Polar25Experimental ValueCalculated Value
Add other solvents as needed

Conclusion

While readily available quantitative data on the solubility of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is limited, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior. The presence of both polar amine functionalities and non-polar hydrocarbon portions suggests a favorable solubility in polar protic and aprotic organic solvents, with limited solubility in non-polar solvents. For precise and actionable data, the detailed experimental protocol provided in this guide offers a robust method for determining the thermodynamic solubility of this important pharmaceutical intermediate. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and guiding formulation efforts in the drug development pipeline.

References

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bergström, C. A. (2014). In-depth understanding of drug solubility and absorption. Drug Discovery Today: Technologies, 11, 1-3.
  • Glomme, A., & März, J. (2012). Kinetic versus thermodynamic solubility temptations and risks. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(10), 835-840.
  • Avdeef, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • ResearchGate. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • CK-12 Foundation. (2024). Physical Properties of Amines. Retrieved from [Link]

  • Google Patents. (2018). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]

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Exploratory

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

Introduction: The Strategic Value of the Substituted Piperazine Motif In the landscape of contemporary drug discovery, the piperazine ring stands as a privileged scaffold, a testament to its remarkable versatility and fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Piperazine Motif

In the landscape of contemporary drug discovery, the piperazine ring stands as a privileged scaffold, a testament to its remarkable versatility and favorable pharmacological properties. This heterocyclic diamine is a recurring motif in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for oral bioavailability and traversing the blood-brain barrier.[2]

This guide focuses on a particularly valuable derivative: tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate . The strategic placement of a primary amine on a side chain at the 3-position, coupled with the orthogonal protecting strategy afforded by the tert-butoxycarbonyl (Boc) group at the 1-position, makes this building block an exceptionally powerful tool for medicinal chemists. The Boc group provides a stable, yet readily cleavable, protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen and the primary amine. This differential reactivity is the cornerstone of its utility in constructing complex molecular architectures. This guide will provide an in-depth exploration of its synthesis, reactivity, and strategic applications in drug development.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₁₀H₂₁N₃O₂MySkinRecipes[1]
Molecular Weight 215.29 g/mol MySkinRecipes[1]
CAS Number 1376099-80-7MySkinRecipes[1]
Appearance Not specified, likely a solid or oil-
Storage Room temperatureMySkinRecipes[1]

Safety and Handling:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate: A Strategic Approach

The synthesis of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate can be approached from several strategic directions. A common and adaptable method involves the modification of a readily available precursor, such as a piperazine-2-carboxylic acid derivative. This approach allows for the introduction of the aminomethyl group through standard functional group transformations.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with pyrazine-2-carboxylic acid, which is first converted to its methyl ester and then reduced to methyl piperazine-2-carboxylate. Subsequent Boc protection of the more reactive secondary amine at the 1-position, followed by amidation of the ester and reduction of the resulting amide, yields the target compound.

Synthetic Pathway start Pyrazine-2-carboxylic Acid step1 Esterification (SOCl₂, MeOH) start->step1 intermediate1 Methyl pyrazine-2-carboxylate step1->intermediate1 step2 Hydrogenation (H₂, Pd/C) intermediate1->step2 intermediate3 tert-Butyl 1-(methoxycarbonyl)piperazine-3-carboxylate step2->intermediate3 intermediate2 Methyl piperazine-2-carboxylate step3 Boc Protection (Boc₂O, Et₃N) intermediate2->step3 intermediate4 tert-Butyl 3-(aminocarbonyl)piperazine-1-carboxylate step3->intermediate4 step4 Amidation (NH₃, MeOH) step5 Reduction (LiAlH₄, THF) intermediate4->step5 product tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate step5->product

Caption: Proposed synthetic route to the target building block.

Detailed Experimental Protocol (Adapted from Related Syntheses)

The following protocol is a representative procedure adapted from the synthesis of similar piperazine derivatives.[2]

Step 1: Synthesis of Methyl pyrazine-2-carboxylate

  • To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in methanol (5 mL/g), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl pyrazine-2-carboxylate.[2]

Step 2: Synthesis of Methyl piperazine-2-carboxylate

  • In a high-pressure reactor, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in methanol (10 mL/g).

  • Add 10% Palladium on carbon (10% w/w).

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl piperazine-2-carboxylate, which can be used in the next step without further purification.[2]

Step 3: Synthesis of tert-Butyl 1-(methoxycarbonyl)piperazine-3-carboxylate

  • Dissolve methyl piperazine-2-carboxylate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (10 mL/g).

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to give the desired product.[2]

Step 4: Synthesis of tert-Butyl 3-(aminocarbonyl)piperazine-1-carboxylate

  • Dissolve tert-butyl 1-(methoxycarbonyl)piperazine-3-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude amide.

Step 5: Synthesis of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl 3-(aminocarbonyl)piperazine-1-carboxylate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the residue by column chromatography to afford the final product.

Reactivity and Application in Key Synthetic Transformations

The strategic placement of the reactive primary amine and the Boc-protected piperazine nitrogen allows for a wide range of selective transformations.

Amide Bond Formation

The primary amine of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate readily participates in amide coupling reactions with carboxylic acids. This is a cornerstone reaction in the synthesis of a vast array of biologically active molecules.

Amide Coupling building_block tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate product Amide Product building_block->product acid R-COOH acid->product coupling_reagents Coupling Reagents (e.g., HATU, HOBt, EDC) coupling_reagents->product

Caption: General scheme for amide bond formation.

Step-by-Step Protocol for Amide Coupling:

  • Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Reductive Amination

The primary amine can also be elaborated through reductive amination with aldehydes or ketones to form secondary or tertiary amines, respectively. This reaction provides a powerful method for introducing further diversity into the molecule.

Reductive Amination building_block tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate product Secondary/Tertiary Amine Product building_block->product carbonyl Aldehyde/Ketone carbonyl->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General scheme for reductive amination.

Step-by-Step Protocol for Reductive Amination:

  • Dissolve tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

The Role of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate in Drug Discovery

The unique structural features of this building block make it highly attractive for the synthesis of compounds targeting a variety of biological targets. The piperazine core is a well-known pharmacophore for CNS-active agents, and the aminomethyl side chain provides a versatile handle for introducing pharmacophoric elements that can interact with specific receptor binding sites.[1]

While specific examples of marketed drugs containing this exact building block are not readily found in the public domain, its utility can be inferred from the prevalence of similar 3-substituted piperazine motifs in numerous drug candidates and approved therapeutics. For instance, the piperazine core is a key feature in drugs targeting dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders.[1] The aminomethyl group allows for the facile introduction of aryl, heteroaryl, or other functional groups that can modulate the affinity and selectivity for these receptors.

Conclusion: A Versatile Tool for Innovation

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate is a powerful and versatile chemical building block that offers medicinal chemists a strategic advantage in the design and synthesis of novel therapeutic agents. Its pre-installed, orthogonally protected functionalities allow for efficient and selective elaboration, enabling the rapid exploration of chemical space around the privileged piperazine scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

Sources

Foundational

The Therapeutic Potential of tert-Butyl 3-(Aminomethyl)piperazine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. This technical guide delves into the burgeoning pot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. This technical guide delves into the burgeoning potential of derivatives of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. We will explore its application in the development of targeted therapies for oncology, central nervous system (CNS) disorders, and inflammatory diseases. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and in-depth, field-proven experimental protocols for the evaluation of these promising compounds.

Introduction: The Strategic Advantage of the Piperazine Moiety

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This structural feature imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and the ability to modulate lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1] The secondary amine functionalities of the piperazine ring allow for the introduction of diverse substituents, enabling fine-tuning of the molecule's interaction with biological targets.[2]

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate, with its protected piperazine nitrogen and a reactive primary amine, serves as an ideal starting material for creating libraries of derivatives for high-throughput screening.[3] The tert-butoxycarbonyl (Boc) protecting group provides a stable and reliable means of directing chemical modifications to the desired positions on the piperazine scaffold.

Therapeutic Applications and Mechanisms of Action

Derivatives of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate have shown significant promise in several key therapeutic areas. The versatility of this scaffold allows for the design of molecules that can interact with a diverse range of biological targets.

Oncology: Precision Targeting of Kinase Signaling

A significant focus of research has been the development of piperazine-containing kinase inhibitors for cancer therapy. These inhibitors can be designed to target specific kinases that are overactive in cancer cells, leading to uncontrolled proliferation and survival.

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[4][5] In many B-cell malignancies, the BCR pathway is constitutively active, making BTK a prime therapeutic target. Derivatives of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate can be elaborated to create potent and selective BTK inhibitors. These inhibitors typically function by blocking the ATP-binding site of BTK, thereby preventing its kinase activity and disrupting downstream signaling cascades that promote cancer cell survival.[6]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation BTK_Inhibitor Piperazine-based BTK Inhibitor BTK_Inhibitor->BTK caption BTK Signaling Pathway Inhibition

BTK Signaling Pathway Inhibition

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[7][8] Aberrant activation of FGFRs, through mutations or gene amplification, is implicated in a variety of cancers. Piperazine derivatives have been successfully developed as potent FGFR inhibitors, demonstrating the utility of this scaffold in targeting this important class of receptor tyrosine kinases.[9] These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[9]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGFR_Inhibitor Piperazine-based FGFR Inhibitor FGFR_Inhibitor->FGFR caption FGFR Signaling Pathway Inhibition

FGFR Signaling Pathway Inhibition
Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Pathways

The piperazine moiety is a well-established pharmacophore in many CNS-active drugs.[10] Derivatives of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate are being explored for their potential to modulate key neurotransmitter systems implicated in a range of psychiatric and neurological disorders.

Arylpiperazine derivatives are a prominent class of ligands for serotonin (5-HT) and dopamine receptors.[10] By modifying the aryl group and the linker connecting it to the piperazine core, it is possible to achieve varying degrees of affinity and selectivity for different receptor subtypes, such as the 5-HT1A and D2 receptors.[11] Ligands that modulate these receptors have therapeutic potential as antipsychotics, antidepressants, and anxiolytics. For instance, partial agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant drugs, while antagonism at D2 receptors is a hallmark of antipsychotic medications.[11][12]

Serotonin_Receptor_Signaling Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Gi Gi HT1A_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity ↓ Neuronal Firing PKA->Neuronal_Activity Arylpiperazine_Ligand Arylpiperazine Ligand Arylpiperazine_Ligand->HT1A_Receptor (Partial) Agonist caption 5-HT1A Receptor Signaling

5-HT1A Receptor Signaling
Inflammatory Diseases: Attenuating Pro-inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Piperazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

One of the key mechanisms by which piperazine derivatives can exert anti-inflammatory effects is by inhibiting the production of pro-inflammatory cytokines. This can be achieved through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[2][13] By interfering with the activation of NF-κB, these compounds can suppress the transcription of genes encoding for cytokines like TNF-α, IL-6, and IL-1β.

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Piperazine_Derivative Piperazine-based Inhibitor Piperazine_Derivative->IKK NFkB_in_nucleus NF-κB Gene_Expression Gene Transcription NFkB_in_nucleus->Gene_Expression Gene_Expression->Cytokines caption NF-κB Signaling Pathway Inhibition

NF-κB Signaling Pathway Inhibition

Synthetic Strategies and Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate derivatives.

General Synthesis of Piperazine-based Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, a common strategy for creating libraries of compounds for screening.

Step 1: Boc Deprotection

  • Dissolve tert-butyl 3-(aminomethyl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Step 2: Amide Coupling

  • Dissolve the desired carboxylic acid in an appropriate aprotic solvent, such as dimethylformamide (DMF) or DCM.

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected piperazine derivative from Step 1 in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Amide_Synthesis_Workflow Start tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Amine Piperazine Amine Deprotection->Amine Activation Amide Coupling (HATU, DIPEA) Amine->Activation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Activation Product Piperazine Amide Derivative Activation->Product caption General Amide Synthesis Workflow

General Amide Synthesis Workflow
In Vitro Evaluation of Kinase Inhibitory Activity

The following protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as BTK or FGFR, using a luminescence-based assay.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, substrate solution, and the test compound dilutions in the appropriate buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the target kinase enzyme solution.

    • Initiate the reaction by adding 5 µL of a mixture of ATP and the appropriate substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Parameter Typical Concentration/Condition
Target Kinase1-10 nM
ATP10-100 µM (at or near Km)
Substrate0.1-1 mg/mL (peptide) or 10-100 µM (small molecule)
Incubation Time30-120 minutes
TemperatureRoom Temperature
In Vitro Evaluation of CNS Receptor Binding

This protocol describes a radioligand binding assay to determine the affinity of synthesized compounds for a specific CNS receptor, such as the 5-HT1A or D2 receptor.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a stable cell line or from brain tissue.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).

    • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki value from the IC50 value using the Cheng-Prusoff equation.

Parameter Typical Condition
Radioligand ConcentrationAt or below the Kd for the receptor
Incubation Time60-120 minutes
Incubation Temperature25-37°C
Non-specific Binding ControlHigh concentration of a known unlabeled ligand
In Vitro Evaluation of Anti-inflammatory Activity

The following protocol details an in vitro assay to assess the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Protocol: LPS-Induced Cytokine Release Assay

  • Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, unstimulated control and a vehicle-treated, LPS-stimulated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production and release into the culture supernatant.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for cytokine inhibition.

Conclusion and Future Directions

Derivatives of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate represent a highly promising and versatile scaffold for the development of novel therapeutics. Their synthetic tractability and the ability to modulate their pharmacological properties through targeted chemical modifications make them attractive starting points for drug discovery campaigns in oncology, CNS disorders, and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds, enabling researchers to efficiently identify and optimize lead candidates. Future research will likely focus on exploring novel substitutions on the piperazine ring to enhance potency and selectivity, as well as investigating the potential of these derivatives in other therapeutic areas. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation medicines.

References

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  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current medicinal chemistry, 9(4), 443–469.
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  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate for Robust PROTAC® Synthesis

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's own ubiquitin-protea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that covalently connects the two.[2] While the warhead and E3 ligase ligand provide target specificity and machinery recruitment, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's overall physicochemical properties, such as solubility and cell permeability.[3][4][5]

Linear alkyl and polyethylene glycol (PEG) chains have been traditionally used as linkers due to their flexibility. However, there is a growing appreciation for more rigid linker motifs, such as those incorporating heterocyclic scaffolds like piperazine.[4] These rigid structures can reduce the entropic penalty of ternary complex formation, improve metabolic stability, and enhance aqueous solubility, thereby addressing common challenges in PROTAC development.[4][6]

This application note provides a detailed guide for researchers on the use of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate , a versatile building block for constructing piperazine-containing linkers in PROTAC synthesis. We will explain the causality behind its selection and provide detailed, field-proven protocols for its incorporation into a model PROTAC targeting the BRD4 bromodomain for degradation via the Von Hippel-Lindau (VHL) E3 ligase.

Rationale for Selecting a Piperazine-Based Linker

The choice of a linker is a strategic decision in PROTAC design. The piperazine moiety in tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate offers several distinct advantages over traditional flexible linkers:

  • Conformational Rigidity: The piperazine ring introduces a degree of conformational constraint. This pre-organization can reduce the entropic cost of binding to both the POI and the E3 ligase, potentially leading to more stable and productive ternary complexes.[4]

  • Improved Physicochemical Properties: Piperazine is a polar, ionizable motif. Its inclusion can disrupt the high lipophilicity often associated with large PROTAC molecules, thereby improving aqueous solubility and potentially cell permeability.[3][6] This addresses a major hurdle in developing orally bioavailable degraders.

  • Metabolic Stability: The heterocyclic piperazine ring is generally more resistant to metabolic degradation compared to linear alkyl or PEG chains, which can be susceptible to oxidative metabolism.[4]

  • Synthetic Versatility: tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate provides two distinct amine functionalities. The primary amine serves as a reactive handle for initial coupling, while the secondary amine, protected by a tert-butyloxycarbonyl (Boc) group, allows for orthogonal deprotection and subsequent coupling to the second ligand, enabling a modular and controlled synthetic strategy.[]

Visualizing the PROTAC Mechanism and Synthesis Strategy

To effectively utilize this linker, it is essential to understand both the biological mechanism of the resulting PROTAC and the chemical workflow for its synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) (e.g., BRD4) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 PROTAC->E3 POI->PROTAC POI_Ub Polyubiquitinated POI E3->POI Ub Ubiquitin Proteasome 26S Proteasome Fragments Fragments Proteasome->Fragments Degraded Protein Fragments POI_Ub->Proteasome Recognition & Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Warhead Warhead-COOH (e.g., JQ1-acid) Intermediate1 Warhead-Linker-Boc Warhead->Intermediate1 Amide Coupling (HATU, DIPEA) Linker tert-Butyl 3-(aminomethyl) piperazine-1-carboxylate Linker->Intermediate1 Intermediate2 Warhead-Linker-NH Intermediate1->Intermediate2 Boc Deprotection (TFA) Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Intermediate2->Final_PROTAC Amide Coupling (HATU, DIPEA) E3_Ligand E3 Ligand-COOH (e.g., VHL ligand) E3_Ligand->Final_PROTAC

Caption: Modular synthetic workflow for PROTAC synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a BRD4-targeting PROTAC using tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate as the core linker component.

Materials and Reagents:

ReagentRecommended SupplierNotes
(+)-JQ1 carboxylic acidMedChemExpressWarhead with a carboxylic acid handle for coupling.[8]
VHL ligand with carboxylic acid handleVariouse.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
tert-Butyl 3-(aminomethyl)piperazine-1-carboxylateCommercial vendorsThe key linker building block.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-Aldrich, Combi-BlocksAmide coupling agent.
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichNon-nucleophilic base for amide coupling.
TFA (Trifluoroacetic acid)Sigma-AldrichFor Boc-deprotection.[9]
Anhydrous DMF (N,N-Dimethylformamide)Acros OrganicsReaction solvent for coupling steps.
Anhydrous DCM (Dichloromethane)Acros OrganicsReaction solvent for deprotection.
Standard solvents for workup and chromatographyFisher ScientificEthyl acetate, hexanes, methanol, etc.
Protocol 1: Synthesis of Intermediate 1 (Warhead-Linker-Boc)

This protocol describes the amide coupling of the BRD4 inhibitor, (+)-JQ1 carboxylic acid, to the primary amine of the linker.

  • Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add (+)-JQ1 carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (to a concentration of ~0.1 M).

  • Reagent Addition: To the stirred solution, add tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate (1.1 eq), followed by DIPEA (3.0 eq).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature. Pre-activating the carboxylic acid with HATU and DIPEA for 15-20 minutes before adding the amine is a common strategy to maximize yield.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield Intermediate 1.

  • Characterization: Confirm the structure and purity of Intermediate 1 using ¹H NMR and high-resolution mass spectrometry (HRMS).[11][12]

Protocol 2: Synthesis of Intermediate 2 (Warhead-Linker-NH)

This step involves the selective removal of the Boc protecting group to liberate the secondary amine of the piperazine ring.

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask.

  • Deprotection: Add TFA (10-20 eq, typically 20-25% v/v) to the solution at 0 °C.

  • Reaction Monitoring: Warm the reaction to room temperature and stir for 1-2 hours.[9] Monitor the deprotection by LC-MS.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The resulting product is often the TFA salt of Intermediate 2 and can be used directly in the next step without further purification. If the free base is required, the residue can be dissolved in DCM and washed with saturated aqueous NaHCO₃, dried, and concentrated.

Protocol 3: Synthesis of Final PROTAC (Warhead-Linker-E3 Ligand)

This final step couples the deprotected linker-warhead intermediate to the VHL E3 ligase ligand.

  • Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add the VHL ligand with a carboxylic acid handle (1.0 eq) and the crude Intermediate 2 (TFA salt, ~1.1 eq). Dissolve the solids in anhydrous DMF (to a concentration of ~0.1 M).

  • Reagent Addition: Add DIPEA (4.0-5.0 eq) to the mixture. The excess base is required to neutralize the TFA salt of the amine and to facilitate the coupling reaction.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final PROTAC by preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using ¹H NMR, HRMS, and analytical HPLC.[1][11]

Expected Outcomes and Performance Metrics

The synthesized PROTAC, which we can designate BRD4-piperazine-VHL, is expected to induce the degradation of the BRD4 protein. The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation achievable with the PROTAC.

Based on published data for BRD4-targeting PROTACs utilizing piperazine-containing linkers, a successful synthesis could yield a degrader with potent activity. For instance, similar PROTACs have demonstrated DC₅₀ values in the low nanomolar range (e.g., 60 nM) in cell-based assays.[1]

ParameterExpected Value Range for BRD4-piperazine-VHLNotes
DC₅₀ 10 - 200 nMPotency is highly dependent on the specific cell line and treatment duration.
Dₘₐₓ > 80%High Dₘₐₓ indicates an efficient degrader. The "hook effect" may be observed at high concentrations, leading to reduced degradation.

Conclusion: A Validated Building Block for Next-Generation Degraders

This application note demonstrates the strategic value and practical application of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate in the synthesis of advanced PROTACs. The incorporation of a rigid piperazine moiety offers a compelling strategy to overcome common challenges in degrader development, such as poor solubility and metabolic instability. The detailed, step-by-step protocols provided herein constitute a self-validating system for researchers to reliably synthesize and characterize these complex molecules. By explaining the causality behind experimental choices and grounding the methodology in established chemical principles, this guide empowers drug development professionals to confidently employ this versatile linker in their quest for novel, potent, and effective protein degraders.

References

  • Gargiulli, C., et al. (2023). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fong, K. C., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Demizu, Y., et al. (2016). Scalable syntheses of the BET bromodomain inhibitor JQ1. Tetrahedron. Available at: [Link]

  • Scarpino, A., et al. (2019). Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90. ResearchGate. Available at: [Link]

  • Fong, K. C., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ciulli, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. MedChemComm. Available at: [Link]

  • Shcherbakova, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Zou, Y., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Johnson, J. P. S., et al. (2022). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. ResearchGate. Available at: [Link]

  • Nanda, L. N., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Varma, R. S., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Letters. Available at: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Buru, J. R., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Available at: [Link]

  • Ailuri, R., et al. (2023). Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. ResearchGate. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

  • Bara, A., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Arkivoc. Available at: [Link]

  • Proxygen. (2023). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Available at: [Link]

  • Bio-Techne. Targeted Protein Degradation. Available at: [Link]

  • Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Available at: [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

  • Waters Corporation. (2024). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Available at: [Link]

  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Li, K., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Plesniak, M. P., et al. (2024). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expedited discovery of potent protein degraders. ChemRxiv. Available at: [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]

  • AxisPharm. (2023). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

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Application

Application Notes & Protocols: A Roadmap for Developing Neurodegenerative Disease Therapeutics Using Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Discovery The development of effective therapeutics for neurodegenerative diseases represents one of the most significant challenges in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Discovery

The development of effective therapeutics for neurodegenerative diseases represents one of the most significant challenges in modern medicine. A key hurdle is the design of small molecules that not only possess the desired biological activity but also exhibit favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB). The piperazine ring is a versatile heterocyclic scaffold that has garnered considerable attention in the design of centrally acting agents.[1] Its unique physicochemical properties, including its basicity and ability to form multiple hydrogen bonds, can enhance aqueous solubility and bioavailability, making it a valuable component in the medicinal chemist's toolkit.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate as a versatile starting material for the synthesis and evaluation of novel therapeutic candidates for neurodegenerative disorders. This bifunctional building block, featuring a Boc-protected piperazine and a primary aminomethyl group, offers a strategic entry point for creating diverse chemical libraries through well-established synthetic transformations.[3] We will outline a rational, step-by-step workflow, from initial library synthesis to preclinical evaluation, providing detailed protocols and the scientific rationale behind each experimental choice.

Strategic Derivatization of Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

The primary amino group of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate serves as a key handle for introducing a wide array of chemical moieties to explore the chemical space around the piperazine core. Two of the most robust and widely employed synthetic strategies for this purpose are amide bond formation and reductive amination.

Amide Library Synthesis: Exploring Structure-Activity Relationships

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead scaffold to probe interactions with a biological target. By coupling the primary amine of our starting material with a diverse set of carboxylic acids, a library of novel compounds can be rapidly generated.

Rationale: The resulting amide linkage introduces a planar, hydrogen-bond donating and accepting group that can participate in key binding interactions within a target protein's active site. The diversity of the R-group from the carboxylic acid allows for the exploration of various physicochemical properties, such as hydrophobicity, aromaticity, and charge, which can significantly impact biological activity and pharmacokinetic profiles.

Amide_Synthesis start tert-butyl 3-(aminomethyl)piperazine-1-carboxylate product Amide Library start->product Amide Coupling acid R-COOH (Carboxylic Acid Library) acid->product reagents Coupling Reagents (e.g., EDC, HATU) reagents->product deprotection Boc Deprotection (TFA or HCl) product->deprotection final_product Final Amine Library deprotection->final_product Reductive_Amination start tert-butyl 3-(aminomethyl)piperazine-1-carboxylate product Secondary Amine Library start->product Reductive Amination carbonyl R-CHO or R-CO-R' (Aldehyde/Ketone Library) carbonyl->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product deprotection Boc Deprotection (TFA or HCl) product->deprotection final_product Final Diamine Library deprotection->final_product

Caption: Reductive amination workflow.

Protocol 2: Reductive Amination

  • Reaction Setup: In a reaction vial, dissolve tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture in portions.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by LC-MS and ¹H NMR.

In Vitro Screening for Neuroprotective Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity in relevant in vitro models of neurodegeneration. A common and well-established model for studying neuroprotection in the context of Alzheimer's disease is the use of human neuroblastoma SH-SY5Y cells challenged with amyloid-beta (Aβ) peptides.

Rationale: Aβ-induced cytotoxicity is a hallmark of Alzheimer's disease pathology. The SH-SY5Y cell line provides a reproducible and scalable system to screen for compounds that can mitigate the toxic effects of Aβ, providing an initial indication of neuroprotective potential.

Protocol 3: SH-SY5Y Neuroprotection Assay

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 1 hour.

  • Aβ Challenge:

    • Prepare aggregated Aβ₁₋₄₂ by incubating a stock solution at 37°C for 24 hours.

    • Add aggregated Aβ₁₋₄₂ to the wells to a final concentration of 10 µM. Include wells with cells and Aβ alone (negative control) and cells with medium alone (vehicle control).

  • Incubation: Incubate the plates for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Table 1: Representative Data from SH-SY5Y Neuroprotection Assay

Compound IDConcentration (µM)% Cell Viability (vs. Aβ control)
Lead-Amide-1 185 ± 5
1095 ± 4
Lead-Amine-1 178 ± 6
1091 ± 5
Control -50 ± 7

In Vivo Efficacy Evaluation in a Mouse Model of Alzheimer's Disease

Promising candidates from in vitro screening must be validated in a living organism to assess their efficacy and pharmacokinetic properties. The 5XFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology, including amyloid plaque deposition and cognitive deficits, is a widely used preclinical model. The Morris water maze is a classic behavioral test to evaluate spatial learning and memory in these mice.

Rationale: The 5XFAD mouse model provides a complex biological system to assess the therapeutic potential of a compound to improve cognitive function in the context of Alzheimer's-like pathology. The Morris water maze is a sensitive and reliable method for quantifying hippocampus-dependent spatial memory, a cognitive domain severely affected in Alzheimer's disease.

Protocol 4: Morris Water Maze in 5XFAD Mice

  • Animal Dosing:

    • Acclimate 6-month-old 5XFAD mice to handling for one week prior to the experiment.

    • Administer the test compound or vehicle control daily via an appropriate route (e.g., oral gavage) for a predetermined period (e.g., 4 weeks).

  • Morris Water Maze Apparatus:

    • Use a circular pool (approximately 1.2 m in diameter) filled with water made opaque with non-toxic white paint.

    • Place a submerged escape platform (10 cm in diameter) in one quadrant of the pool.

    • Surround the pool with distinct visual cues.

  • Acquisition Phase (Days 1-5):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the time it takes for the mouse to reach the platform (escape latency) and the path taken using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency during the acquisition phase to assess learning.

    • Analyze the data from the probe trial to assess memory retention. Compare the performance of the compound-treated group to the vehicle-treated group using appropriate statistical tests.

Assessing Blood-Brain Barrier Penetration

A critical parameter for any CNS drug candidate is its ability to cross the blood-brain barrier. A common method to assess this is to measure the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Protocol 5: Brain Penetration Study in Mice

  • Compound Administration: Administer a single dose of the test compound to a cohort of wild-type mice via the intended clinical route (e.g., intravenous or oral).

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, and 8 hours), collect blood samples via cardiac puncture and immediately harvest the brains.

  • Sample Processing:

    • Centrifuge the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis:

    • Extract the compound from the plasma and brain homogenates.

    • Quantify the concentration of the compound in each matrix using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp = C_brain / C_plasma) at each time point.

    • If the plasma protein binding and brain tissue binding are determined, calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu = Kp * fu_plasma / fu_brain), which is a more accurate measure of brain penetration.

Table 2: Representative Pharmacokinetic Data

Compound IDKpKp,uu
Lead-Amide-1 1.51.2
Lead-Amine-1 0.80.6

Conclusion

Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is a highly valuable and versatile starting material for the development of novel therapeutics for neurodegenerative diseases. Its strategic derivatization through robust synthetic methods like amide coupling and reductive amination allows for the creation of diverse chemical libraries. The subsequent screening of these libraries in relevant in vitro and in vivo models, as outlined in this application note, provides a clear and scientifically rigorous pathway from initial hit identification to preclinical candidate selection. By following these detailed protocols and understanding the underlying scientific rationale, researchers can effectively leverage this powerful building block in the quest for new and effective treatments for these devastating disorders.

References

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • National Center for Biotechnology Information. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PMC. [Link]

  • ACS Publications. Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks | Journal of Chemical Information and Modeling. [Link]

  • National Center for Biotechnology Information. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - NIH. [Link]

  • MDPI. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. [Link]

  • Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • National Center for Biotechnology Information. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. [Link]

  • PubMed. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. [Link]

  • PubMed. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Challenges with tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

Welcome to the technical support guide for tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (CAS 1376099-80-7). This document provides in-depth troubleshooting strategies and experimental protocols designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (CAS 1376099-80-7). This document provides in-depth troubleshooting strategies and experimental protocols designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. As a molecule possessing both lipophilic (Boc group) and basic, hydrophilic (amine groups) moieties, its solubility can be nuanced. This guide explains the underlying chemical principles to empower you to make informed decisions for successful reaction setup.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is not dissolving in my reaction solvent. What is the first thing I should try?

A: The first step is to ensure you are using an appropriate solvent based on the molecule's structure. Due to the bulky, nonpolar tert-butyl group, start with common aprotic organic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). If solubility is still limited, gentle warming (e.g., to 30-40 °C) can be attempted, but monitor for any potential degradation. For reactions requiring more polar media like DMF or NMP, consider using a co-solvent or converting the material to a salt form in situ.

Q2: I'm running a peptide coupling reaction in DMF and the free base won't dissolve. What are my options?

A: This is a common issue. The free base form is often less soluble in highly polar aprotic solvents. You have two primary options:

  • Use a Co-solvent: Add a less polar solvent like DCM or THF to the DMF to create a mixture with a more favorable polarity for the starting material.

  • In-situ Salt Formation: Add one equivalent of a mild acid (like HCl in dioxane or acetic acid) to your suspension in DMF. This will protonate the basic amine groups, forming a salt that is typically much more soluble in polar solvents. You will then need to add at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) to your reaction mixture to neutralize the salt and liberate the free amine for the coupling reaction.

Q3: Is it better to purchase the hydrochloride salt or the free base form of this reagent?

A: The choice depends on your planned reaction and solvent system. The hydrochloride salt will exhibit significantly better solubility in polar protic solvents (like methanol or water) and polar aprotic solvents (like DMF and DMSO).[1] However, you must remember to add an equivalent of base to neutralize the salt and enable the amine to act as a nucleophile. The free base is more suitable for reactions in less polar solvents like DCM, where the salt form would be insoluble.

Q4: Can I heat the mixture to force my compound to dissolve?

A: Gentle heating can be an effective strategy, but it must be approached with caution. The Boc (tert-butoxycarbonyl) protecting group is sensitive to high temperatures and acidic conditions, which can lead to premature deprotection.[2] We recommend not exceeding 50-60 °C and running a small-scale test to check for the appearance of byproducts (e.g., by TLC or LCMS) before applying heat to your entire batch.

In-Depth Troubleshooting Guide

Understanding the Molecular Dichotomy

The solubility behavior of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is governed by its distinct structural features:

  • The Boc Group: This is a large, greasy, and lipophilic group that favors solubility in non-polar organic solvents.

  • The Piperazine and Aminomethyl Groups: These contain basic nitrogen atoms. In their free base form, they are moderately polar. When protonated (as a salt), they become ionic and highly polar, favoring solubility in polar solvents.

This dual nature means that no single solvent is perfect, and often a strategic approach is required.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1376099-80-7[3]
Molecular Formula C₁₀H₂₁N₃O₂[3]
Molecular Weight 215.29 g/mol [3]
pKa (Predicted) The piperazine amines have predicted pKa values in the range of 8.5-10.0, typical for secondary and primary amines.[4][5][6]

Solubility Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this reagent.

G start Start: Compound is insoluble in chosen solvent solvent_type Is the solvent polar aprotic (DMF, NMP, DMSO) or non-polar (DCM, THF)? start->solvent_type nonpolar_branch Non-Polar (DCM, THF) solvent_type->nonpolar_branch Non-Polar polar_branch Polar Aprotic (DMF, NMP) solvent_type->polar_branch Polar Aprotic heat_nonpolar Try gentle heating (30-40°C) nonpolar_branch->heat_nonpolar cosolvent_nonpolar Add a polar co-solvent (e.g., small % of MeOH) heat_nonpolar->cosolvent_nonpolar If still insoluble insitu_salt Perform in-situ salt formation: 1. Add 1 eq. Acid (e.g., HCl in Dioxane) 2. Stir until dissolved polar_branch->insitu_salt cosolvent_polar Add a non-polar co-solvent (e.g., DCM, THF) polar_branch->cosolvent_polar Alternative Strategy base_addition For reaction, add >2 eq. base (e.g., DIPEA) to liberate free amine insitu_salt->base_addition Next Step G FreeBase Free Base (R-NH2) - Soluble in DCM, THF - Insoluble in Water, DMF Salt Protonated Salt (R-NH3+ X-) - Soluble in Water, MeOH, DMF - Insoluble in DCM, Hexanes FreeBase->Salt + H-X

Caption: Effect of protonation on polarity and solubility.

By understanding this equilibrium, you can dissolve the compound in its salt form and then generate the reactive free base in situ just before it is needed, preventing it from crashing out of solution. This is a cornerstone of successful synthesis with many amine reagents. [7]

Solvent Selection Guide

The following table provides a general guide to the solubility of the free base form of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate in common laboratory solvents.

Solvent ClassSolvent ExamplesExpected Solubility (Free Base)Rationale & Expert Insights
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateGood to Moderate These solvents effectively solvate the large Boc group and the overall non-ionic molecule. DCM is often a good starting point. [8][9]
Aprotic Polar Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)Poor to Sparingly Soluble While these are excellent solvents for many reactions, the free base's large nonpolar component can limit its solubility. This is the most common area where troubleshooting is required. [8]
Protic Polar Methanol (MeOH), Ethanol (EtOH)Moderate The amine groups can hydrogen bond with the solvent, aiding solubility. However, the Boc group limits high solubility. Use with caution as protic solvents can interfere with some coupling reactions.
Protic Polar WaterVery Poor The molecule is too large and nonpolar to dissolve well in water. However, the hydrochloride salt form is expected to be much more soluble. [1][10]
Non-Polar Hexanes, ToluenePoor to Insoluble These solvents are not polar enough to solvate the amine and piperazine portions of the molecule.

Detailed Experimental Protocols

Protocol 1: Systematic Approach for Dissolving the Free Base

This protocol is for reactions in aprotic, non-polar to moderately polar solvents.

  • Initial Attempt: To your reaction vessel under an inert atmosphere (N₂ or Ar), add the tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (1.0 eq). Add the desired solvent (e.g., DCM) to achieve the target concentration (e.g., 0.1 M).

  • Stirring: Stir the mixture vigorously at room temperature for 10-15 minutes.

  • Gentle Warming: If the solid persists, warm the flask in a water bath to 30-40 °C while continuing to stir. Observe for dissolution.

  • Co-Solvent Addition: If the solid remains, add a more polar co-solvent, such as methanol, dropwise until a homogenous solution is achieved. Do not add more than 5-10% v/v without first confirming it will not negatively impact your reaction.

  • Proceed with Reaction: Once the starting material is fully dissolved, cool back to the desired reaction temperature before adding other reagents.

Protocol 2: Improving Solubility in Polar Aprotic Solvents (e.g., DMF) via In-situ Salt Formation

This protocol is ideal for peptide couplings or other reactions requiring polar aprotic media.

  • Suspension: Add tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (1.0 eq) to your reaction vessel, followed by the polar aprotic solvent (e.g., DMF). Stir to create a suspension.

  • Acidification: While stirring, slowly add one equivalent of a strong acid solution (e.g., 4M HCl in dioxane or a 1M solution of acetic acid in DMF).

  • Dissolution: Continue to stir at room temperature. The solid should dissolve within 15-30 minutes as the highly soluble ammonium salt is formed.

  • Reagent Addition: Add any other non-basic reaction components (e.g., your carboxylic acid and coupling agent).

  • Base Addition: Just prior to initiating the reaction, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Crucially, you must add at least two equivalents : one to neutralize the salt you formed and a second to act as the base for the reaction itself.

  • Initiate Reaction: Proceed with your reaction as planned (e.g., by heating or continued stirring).

References

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Chemtips. Reactions that Work: Boc Protection. [Link]

  • ResearchGate. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. [Link]

  • NC State University Libraries. Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • Wikipedia. Piperazine. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Semantic Scholar. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Derks-Versteeg/f10433722a45d04523c103239a58b9070f3f502d/figure/4]([Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • National Institutes of Health (NIH). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

  • Chemistry Steps. Reactions of Amines Practice Problems. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. Troubleshooting amine plants. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Purification of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

Welcome to the technical support resource for the purification of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are lookin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale purification to larger, more efficient production scales. We will move beyond simple procedural lists to explore the underlying chemical principles that govern successful purification, enabling you to troubleshoot effectively and develop robust, scalable methods.

Section 1: Compound Overview and Physicochemical Properties

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate is a key building block in pharmaceutical synthesis, valued for its bifunctional nature.[1] It possesses a nucleophilic primary amine and a Boc-protected secondary amine within a piperazine scaffold. This structure presents unique purification challenges, particularly when scaling up. The primary amine's basicity can lead to strong interactions with acidic stationary phases like silica gel, while the tert-butoxycarbonyl (Boc) group's lability in acidic conditions requires careful pH control.

PropertyValueSource
Molecular Formula C₁₀H₂₁N₃O₂[1]
Molecular Weight 215.29 g/mol [1]
Appearance White to off-white solidInferred from related compounds[2]
Storage Room temperature, under inert gas[1][3]
Key Functional Groups Primary amine, Boc-protected secondary amineN/A
Chemical Hazards Avoid strong acids/alkalis and strong oxidizing agents[4]

Section 2: Purification Strategy Decision Framework

Selecting the right purification strategy is the most critical step in scaling up. A method that is effective at the 100 mg scale may be economically or practically unfeasible at the 1 kg scale. The following decision workflow is designed to guide your choice based on the scale of your operation and the purity of your crude material.

Purification_Strategy start Start: Crude Product scale_check Scale > 50g? start->scale_check purity_check_small Crude Purity > 90%? scale_check->purity_check_small No purity_check_large Crude Purity > 95%? scale_check->purity_check_large Yes chromatography Flash Column Chromatography (with basic modifier) purity_check_small->chromatography No recrystallization_small Direct Recrystallization purity_check_small->recrystallization_small Yes recrystallization_large Direct Recrystallization purity_check_large->recrystallization_large Yes acid_base Acid/Base Extraction Followed by Recrystallization purity_check_large->acid_base No end Pure Product chromatography->end recrystallization_small->end recrystallization_large->end acid_base->end

Caption: Decision workflow for selecting a scalable purification method.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the purification of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate in a question-and-answer format.

Flash Column Chromatography Issues

Question: My product is streaking severely on the silica gel column, resulting in poor separation and low yield. What is the cause and how can I prevent this?

Answer: This is a classic problem when purifying basic compounds on standard, slightly acidic silica gel. The free primary amine on your molecule (pKa ~9-10) is protonated by the acidic silanol groups on the silica surface, leading to strong, non-specific binding. This causes the streaking (tailing) you observe and can lead to irreversible adsorption, lowering your yield.

Solutions:

  • Use a Basic Modifier: The most common and effective solution is to add a volatile base to your mobile phase. This base will compete with your product for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Ammonium Hydroxide: For very polar systems, preparing your methanolic portion of the eluent by bubbling ammonia gas or using a pre-made solution of 7N ammonia in methanol can be highly effective.

  • Change the Stationary Phase: If basic modifiers are not sufficient or are incompatible with your synthesis, consider a different stationary phase for scale-up.

    • Alumina (basic or neutral): Alumina is a more basic support and is an excellent alternative for purifying amines.

    • Amine-Functionalized Silica: This is a more expensive but highly effective option that minimizes all interaction with the basic amine.

  • Self-Validation: To confirm this is the issue, run two parallel TLC plates. Spot your crude material on both. Run one in a standard eluent (e.g., 10% MeOH in DCM) and the other in the same eluent containing 1% TEA. You should observe a higher Rf value and a much more compact spot on the plate run with TEA.

Question: I am scaling up my chromatography, but the cost of the solvent is becoming prohibitive. Are there more economical solvent systems?

Answer: Absolutely. Solvent cost is a major driver in process chemistry. While systems like Dichloromethane/Methanol are effective in the lab, they can be expensive and have safety concerns at scale.

Alternative Solvent Systems:

  • Ethyl Acetate / Heptane / Triethylamine: This is a very common and more economical system. Ethyl acetate provides polarity, heptane is a weak non-polar solvent, and TEA acts as the basic modifier.

  • Methyl tert-Butyl Ether (MTBE) / Heptane / Triethylamine: MTBE is another excellent, relatively non-polar solvent that can be more cost-effective than other ethers like THF.

  • Toluene / Acetone / Triethylamine: For less polar impurities, this system can provide good separation and is often used in large-scale operations.

Solvent SystemPolarityRelative CostNotes
Dichloromethane / MethanolHighHighExcellent solubilizing power, but DCM has health concerns.
Ethyl Acetate / HeptaneMediumMediumGood general-purpose system, less toxic than DCM.
MTBE / HeptaneLow-MediumLowGood for resolving less polar compounds.
Recrystallization and Isolation Challenges

Question: I am trying to develop a recrystallization protocol, but my product is "oiling out" instead of forming crystals. What can I do?

Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can organize into a crystal lattice. This is common for compounds with moderate melting points or when the solution is cooled too quickly.

Solutions:

  • Change Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You likely need a less powerful solvent or a solvent/anti-solvent system.

    • Single Solvent: Try solvents like Isopropanol (IPA), Acetonitrile, or Ethyl Acetate.

    • Solvent/Anti-Solvent: This is often the best approach. Dissolve your compound in a minimal amount of a good solvent (e.g., Ethyl Acetate, Dichloromethane, or IPA) at an elevated temperature. Then, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., Heptane, Hexane, or Petroleum Ether) until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly.[5]

  • Control the Cooling Rate: Do not place your hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if needed. Slow cooling provides the molecules time to align into a crystal lattice.

  • Seeding: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution. This seed crystal provides a template for crystal growth to begin.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the most common process-related impurity I should watch for?

A1: A common byproduct in syntheses involving Boc protection of piperazines is the di-protected species, tert-butyl 4-(aminomethyl)-1,3-piperazinedicarboxylate, where a second Boc group has been added to the primary amine. This impurity is significantly less polar than your desired product. It can be effectively removed using silica gel chromatography, as it will elute much earlier. During an acid/base extraction, this non-basic impurity will remain in the organic layer while your product is extracted into the aqueous acid.

Q2: My final product has a slight yellow color. Is this a concern, and how can I remove it?

A2: A slight yellow tint is common in amine-containing compounds and can arise from minor oxidative degradation byproducts. While often not affecting purity by NMR or LCMS, a colorless product is preferred. A carbon treatment followed by recrystallization is the standard method for color removal. Dissolve the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal, hold at temperature for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.

Q3: How stable is the Boc group during purification?

A3: The Boc group is notoriously sensitive to acid. You must avoid strongly acidic conditions. During an acid/base extraction, use of strong acids like concentrated HCl should be avoided. It is preferable to use dilute (e.g., 1M) HCl or citric acid for the extraction and to minimize the contact time.[4] The compound is generally stable to basic conditions and standard chromatography.

Section 5: Scalable Purification Protocols

Protocol 1: Acid/Base Extraction for Large-Scale Purification (>50 g)

This protocol is designed to remove neutral organic impurities and some basic impurities with different pKa values. It is highly scalable and avoids chromatography.

  • Dissolution: Dissolve the crude material (100 g) in a suitable organic solvent like Methyl tert-Butyl Ether (MTBE) or Ethyl Acetate (1 L).

  • Acidic Extraction: Transfer the solution to a separatory funnel or reactor. Extract the organic phase with 1M Hydrochloric Acid (2 x 500 mL). The product, being basic, will move into the aqueous layer as the hydrochloride salt. Neutral impurities will remain in the organic layer.

  • Organic Layer Wash (Optional): The combined acidic aqueous layers can be washed with a fresh portion of MTBE (200 mL) to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M Sodium Hydroxide solution with vigorous stirring until the pH of the aqueous layer is >10. This deprotonates the hydrochloride salt, regenerating the free base form of your product.

  • Product Re-extraction: Extract the now basic aqueous layer with Dichloromethane or Ethyl Acetate (3 x 500 mL). The product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product, which can then be further polished by recrystallization.

Protocol 2: Optimized Recrystallization

This protocol uses a solvent/anti-solvent system, which is robust and provides high purity.

  • Dissolution: In a flask equipped with a reflux condenser, gently heat the purified product (from the acid/base extraction or chromatography) in a minimal amount of Isopropanol until fully dissolved.

  • Anti-Solvent Addition: While the solution is still hot, slowly add Heptane dropwise with stirring. Continue adding until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot Isopropanol until the solution becomes clear again.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, or overnight, to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold Heptane, and dry the crystals under vacuum to a constant weight.

Section 6: References

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. Available at: [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Available at:

  • Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Available at:

  • DC Chemicals. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate MSDS. Available at: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Available at:

  • National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bifunctional Linkers: A Comparative Analysis of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

Abstract In the rapidly evolving landscape of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the bifunctional linker is no longer a passive spacer. It is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the rapidly evolving landscape of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the bifunctional linker is no longer a passive spacer. It is a critical determinant of a molecule's success, profoundly influencing its physicochemical properties, stability, and biological activity. This guide provides an in-depth comparison of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate, a versatile piperazine-based building block, against other common linker classes. We will explore the causal relationships between linker structure and function, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug development programs.

The Modern Imperative: Beyond a Simple "Linker"

Heterobifunctional molecules, including PROTACs and ADCs, are modular constructs.[1][2][3] They consist of at least two distinct moieties—for instance, a warhead targeting a protein of interest (POI) and a ligand for an E3 ubiquitin ligase—joined by a chemical linker.[2][4][5] Initially, linkers were viewed primarily as flexible tethers, with polyethylene glycol (PEG) and simple alkyl chains being the most common motifs.[1] However, the field now recognizes that the linker's chemical nature is pivotal. An "ideal" linker must balance stability in circulation with efficient payload release or complex formation within the target cell, all while imparting favorable drug-like properties.[6][][8]

This has led to the rise of "functional linkers," which incorporate specific chemical scaffolds to confer advantageous properties. The piperazine ring is a privileged scaffold in this context, offering a unique combination of structural rigidity and physicochemical tunability.[9][10]

Bifunctional_Molecule_Concept cluster_PROTAC Bifunctional Molecule (e.g., PROTAC) cluster_Cell Cellular Environment POI_Ligand Targeting Moiety (Binds Protein of Interest) Linker Bifunctional Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand Effector Moiety (e.g., E3 Ligase Ligand) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination

Caption: General mechanism of a PROTAC, a model bifunctional molecule.

Introducing the Piperazine Scaffold: tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate is a bifunctional building block used in the synthesis of more complex linkers.[11] Its structure is a strategic combination of features:

  • Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms, providing a semi-rigid backbone.[12]

  • Boc-Protected Amine: One nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group that is stable under many reaction conditions but can be easily removed under acidic conditions to reveal a secondary amine for further conjugation.

  • Primary Aminomethyl Group: The -(CH2)-NH2 group provides a reactive primary amine, a versatile handle for amide bond formation or other conjugation chemistries.

Caption: Structure of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate.

This compound serves as an excellent case study for the advantages of piperazine-containing linkers.

Comparative Analysis: Piperazine vs. Other Linker Classes

The choice of linker dictates the final molecule's performance. Here, we compare the properties imparted by a piperazine-based linker, exemplified by our topic molecule, against two widely used linker classes: flexible alkyl chains and hydrophilic PEG chains.

Physicochemical Properties: The Solubility and pKa Advantage

A major hurdle in the development of bifunctional degraders is their often high molecular weight and lipophilicity, leading to poor aqueous solubility and low bioavailability. Piperazine-based linkers directly address this challenge.

  • Expertise & Experience: The nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH.[12][13] This ionization significantly enhances the aqueous solubility of the entire molecule. The degree of protonation is governed by the pKa of the piperazine nitrogens, which is highly tunable based on the substituents attached to them.[13][14] Attaching an electron-withdrawing group (like the amide bond formed during conjugation) lowers the pKa, while the distance from such groups can modulate this effect.[13] In contrast, simple alkyl chains are non-polar and tend to decrease solubility, while PEG linkers improve solubility through their hydrophilicity but do not offer a pH-dependent handle.

Linker TypeKey FeatureImpact on SolubilitypKa Tunability
Alkyl Chain Lipophilic, flexibleGenerally decreasesNot applicable
PEG Chain Hydrophilic, flexibleIncreasesNot applicable
Piperazine Semi-rigid, basic nitrogensIncreases upon protonationHigh

Trustworthiness through Self-Validation: A key experimental choice is to measure the pKa of the final PROTAC. A study by DeSantis et al. (2022) demonstrated that the pKa of piperazine-containing PROTACs could be modulated.[13][14] For instance, linking the piperazine via an amide bond can lower the pKa by about one unit compared to a simple alkylated piperazine.[13] This demonstrates that the local chemical environment directly impacts the desired protonation state.[13][14]

Structural Properties: Rigidity and Conformational Control

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[4][14]

  • Expertise & Experience: Highly flexible linkers, like long PEG or alkyl chains, possess a high degree of rotational freedom. While this allows them to span a range of distances, it comes at a significant entropic cost upon binding and forming the ternary complex. A semi-rigid linker like piperazine reduces this entropic penalty, which can lead to more favorable binding thermodynamics and a more stable ternary complex.[13][14][] This pre-organization of the molecule can be a deciding factor in achieving potent degradation.

Linker TypeConformational FlexibilityEntropic Cost of Ternary Complex Formation
Alkyl Chain HighHigh
PEG Chain Very HighVery High
Piperazine Low (Semi-rigid)Low
Metabolic Stability

A drug's efficacy is dependent on its ability to resist metabolic degradation in the body.

  • Expertise & Experience: A common metabolic liability for amine-containing compounds is N-dealkylation. Research has shown that incorporating the piperazine nitrogen into an amide bond, a common outcome of conjugation, can protect against this metabolic pathway, thereby increasing the linker's stability and the molecule's overall half-life.[13]

Experimental Protocols: A Self-Validating System

To objectively compare linkers, a series of standardized experiments must be performed. The causality behind these experimental choices is to isolate the linker's contribution to the final molecule's properties.

Protocol: Synthesis of a Comparative PROTAC Set

Objective: To synthesize three PROTACs with identical warheads and E3 ligase ligands but different linkers (Alkyl, PEG, and Piperazine-based) for direct comparison.

Synthesis_Workflow POI_Ligand POI Ligand (with -COOH) Intermediate1 Amide Bond Formation (HATU, DIPEA) POI_Ligand->Intermediate1 Linker_NH2 Linker with Primary Amine (e.g., deprotected piperazine) Linker_NH2->Intermediate1 E3_Ligand E3 Ligase Ligand (with -OH) Intermediate3 Linker-E3 Ligase Conjugation (e.g., Mitsunobu) E3_Ligand->Intermediate3 Intermediate2 Linker Conjugate Intermediate1->Intermediate2 Intermediate2->Intermediate3 Final_PROTAC Final PROTAC Intermediate3->Final_PROTAC

Caption: A representative PROTAC synthesis workflow.

Step-by-Step Methodology:

  • Deprotection of Piperazine Linker: Dissolve tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure to yield the deprotected piperazine linker as a TFA salt.

  • Amide Coupling to POI Ligand: Dissolve the POI ligand (containing a carboxylic acid) in Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes. Add the deprotected piperazine linker (1.0 eq) and stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting intermediate by flash column chromatography.

  • Conjugation to E3 Ligase Ligand: Couple the purified intermediate to the E3 ligase ligand using an appropriate conjugation chemistry (e.g., Mitsunobu reaction if coupling to a hydroxyl group, or another amide coupling if coupling to a carboxylic acid).

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC. Characterize by LC-MS and NMR.

  • Repeat: Perform the same synthesis strategy using an amino-terminated alkyl linker and an amino-terminated PEG linker of comparable length.

Protocol: Comparative Aqueous Solubility Assay

Objective: To quantify the solubility of the three synthesized PROTACs.

Step-by-Step Methodology:

  • Prepare stock solutions of each PROTAC in DMSO (e.g., 10 mM).

  • Add an excess amount of each PROTAC stock solution to separate vials containing phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a calibrated LC-MS method.

  • Data Presentation: Report the results in a table, comparing the solubility in µg/mL or µM. The expectation is that the piperazine-containing PROTAC will exhibit significantly higher solubility.

Protocol: Western Blot for In-Vitro Protein Degradation

Objective: To assess the degradation efficiency of each PROTAC.

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant cell line expressing the protein of interest (POI) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of each of the three PROTACs (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 18 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of total protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) for each compound.

Conclusion and Future Outlook

The evidence strongly supports the classification of piperazine-based scaffolds, such as tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate, as superior functional linkers for many applications in targeted drug delivery and degradation. Compared to traditional alkyl and PEG linkers, they offer a compelling triad of advantages: enhanced and tunable solubility, favorable conformational rigidity that can lower the entropic penalty for ternary complex formation, and improved metabolic stability.

The choice of a linker is not trivial; it is a strategic decision that should be guided by the specific liabilities of the program. If poor solubility and pharmacokinetics are the primary hurdles, a piperazine-based linker is an authoritative and evidence-backed choice. As our understanding of the intricate structure-activity relationships within bifunctional molecules deepens, the rational design of linkers will continue to be a cornerstone of developing the next generation of targeted therapies.

References

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(34), 22165–22175. [Link]

  • RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • MDPI. (2024). Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease. MDPI. [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. MySkinRecipes. [Link]

  • Gaudet, F. X., et al. (2024). Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond. Molecular & Cellular Proteomics. [Link]

  • MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.. [Link]

Sources

Comparative

The Strategic Choice in PROTAC Linker Design: A Comparative Guide to Piperazine- and PEG-Based Scaffolds

Introduction: The Linker as the Linchpin of PROTAC Success In the rapidly evolving field of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of PROTAC Success

In the rapidly evolving field of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture is deceptively simple: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While the ligands provide specificity, it is the often-underestimated linker that dictates the overall efficacy, pharmacokinetic profile, and ultimately, the therapeutic viability of the PROTAC.[1] This guide provides an in-depth comparison of two prevalent linker classes: the semi-rigid piperazine-based linkers, exemplified by derivatives of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, and the flexible polyethylene glycol (PEG) linkers. Through an examination of their intrinsic properties and supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in their PROTAC design endeavors.

The PROTAC Mechanism of Action: A Symphony of Proximity

Before delving into the nuances of linker chemistry, it is crucial to understand the mechanism by which PROTACs operate. By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker's role in this process is multifaceted; it must be of an optimal length and possess the right degree of flexibility to allow for a productive ternary complex formation while also favorably influencing the molecule's physicochemical properties.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate and its Derivatives: The Virtues of Constrained Flexibility

Piperazine-containing linkers, often derived from building blocks like tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, introduce a semi-rigid heterocyclic scaffold into the PROTAC linker. This structural feature imparts several advantageous properties.

Enhanced Solubility and Permeability through pH-Dependent Protonation: The basic nitrogen atoms within the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][3] However, the pKa of the piperazine moiety is highly sensitive to its chemical environment.[4][5] For instance, attaching the piperazine ring via an amide bond can lower its pKa, potentially reducing the extent of protonation and thus diminishing the intended solubility enhancement. Judicious placement of the piperazine unit and careful consideration of its neighboring functional groups are therefore paramount.

Improved Metabolic Stability: Compared to the more linear and flexible PEG linkers, the cyclic nature of piperazine can confer greater metabolic stability.[] The piperazine ring is less susceptible to enzymatic degradation, such as N-dealkylation, which can be a metabolic liability for other linker types. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles. In some cases, the replacement of traditional PEG moieties with saturated nitrogen heterocycles like piperazine has been shown to significantly improve the solubility and potency of PROTACs.[7]

Conformational Rigidity and Ternary Complex Formation: The semi-rigid nature of the piperazine linker can reduce the entropic penalty associated with the formation of the ternary complex.[2] By pre-organizing the warhead and the E3 ligase ligand in a more defined spatial orientation, piperazine linkers can facilitate productive protein-protein interactions within the ternary complex. However, excessive rigidity can also be detrimental, potentially hindering the necessary conformational adjustments required for optimal complex formation.[8]

Polyethylene Glycol (PEG) Linkers: The Archetype of Flexible Tethers

PEG linkers are composed of repeating ethylene glycol units and are one of the most commonly employed linker types in initial PROTAC design strategies.[2][9]

Inherent Hydrophilicity and Solubility: The ether oxygens in the PEG chain are excellent hydrogen bond acceptors, imparting significant hydrophilicity to the PROTAC molecule.[7] This property is crucial for improving the often-poor water solubility of these high molecular weight compounds, which is essential for their biological activity and formulation.[]

Tunable Length and Flexibility: The length of a PEG linker can be easily and precisely controlled during synthesis, allowing for a systematic investigation of the optimal distance between the POI and the E3 ligase for efficient degradation.[9][] The inherent flexibility of the PEG chain allows the PROTAC to adopt a multitude of conformations, which can be advantageous in accommodating the diverse topographies of different POI-E3 ligase pairs.[1]

Potential for Reduced Metabolic Stability: While beneficial for solubility and flexibility, the ether linkages in PEG chains can be susceptible to metabolic cleavage.[7] This can lead to a shorter in vivo half-life and potentially reduced overall exposure. The cost and complexity of synthesizing long, monodisperse PEG linkers can also be a consideration.[7]

Head-to-Head Comparison: Piperazine vs. PEG Linkers

The choice between a piperazine-based and a PEG-based linker is not always straightforward and often depends on the specific target and the desired properties of the final PROTAC molecule. The following table summarizes the key characteristics and performance attributes of each linker class based on available literature.

FeatureTert-butyl 3-(aminomethyl)piperazine-1-carboxylate DerivativesPEG Linkers
Structure & Flexibility Semi-rigid heterocyclic scaffoldHighly flexible linear chain
Solubility Enhancement Good, via pH-dependent protonation (pKa sensitive)Excellent, due to inherent hydrophilicity
Metabolic Stability Generally high; resistant to N-dealkylationCan be lower; susceptible to ether cleavage
Cell Permeability Can be improved by reducing lipophilicityCan be variable; may be improved by conformational folding
Ternary Complex Formation Can be favored by reduced entropic penaltyFlexibility can accommodate diverse protein topographies
Synthesis & Cost Readily available building blocksCan be more complex and costly for monodisperse long chains
Key Advantage Improved metabolic stability and tunable basicityHigh flexibility and predictable solubility enhancement
Potential Drawback pKa sensitivity can impact solubility; excessive rigidity may hinder complex formationPotential for lower metabolic stability

Experimental Data Insights

ParameterPROTAC with Piperazine-based Linker (Representative Data)PROTAC with PEG-based Linker (Representative Data)Reference
Degradation (DC50) 1 - 100 nM1 - 100 nM[2]
Maximal Degradation (Dmax) >80%>80%[2]
Aqueous Solubility Improved with protonationGenerally high[7]
Cell Permeability (PAMPA) Variable, can be improved by reduced lipophilicityVariable, can be influenced by intramolecular hydrogen bonding[7]
In Vivo Half-life (t1/2) Generally longer due to higher metabolic stabilityCan be shorter due to metabolic cleavage[]

Note: The values presented are representative and can vary significantly depending on the specific warhead, E3 ligase ligand, and the overall structure of the PROTAC.

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the synthesis and evaluation of PROTACs containing either a piperazine-based or a PEG-based linker. These are intended as a guide for experienced researchers and may require optimization for specific applications.

Synthesis of a PROTAC with a Piperazine-based Linker

This protocol describes a typical synthetic route for coupling a POI ligand (with a carboxylic acid handle) to an E3 ligase ligand (with an amine handle) using a derivative of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate as the linker.

Piperazine_PROTAC_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Amide Coupling POI_COOH POI-COOH Intermediate_1 POI-CO-NH-CH2-Piperazine-Boc POI_COOH->Intermediate_1 HATU, DIPEA, DMF Piperazine_NH2 Boc-Piperazine-CH2NH2 Piperazine_NH2->Intermediate_1 Intermediate_1_deprotect POI-CO-NH-CH2-Piperazine-Boc Intermediate_2 POI-CO-NH-CH2-Piperazine-H Intermediate_1_deprotect->Intermediate_2 TFA, DCM Intermediate_2_final POI-CO-NH-CH2-Piperazine-H Final_PROTAC Final PROTAC Intermediate_2_final->Final_PROTAC HATU, DIPEA, DMF E3_COOH E3-COOH E3_COOH->Final_PROTAC

Caption: Synthetic workflow for a piperazine-linked PROTAC.

Step-by-Step Methodology:

  • Step 1: Amide Coupling of POI Ligand to Piperazine Linker

    • Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

  • Step 2: Boc Deprotection

    • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude amine salt can be used directly in the next step or after neutralization.

  • Step 3: Final Amide Coupling to E3 Ligase Ligand

    • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected piperazine intermediate (1.1 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Work-up and purify the final PROTAC using similar procedures as in Step 1, often employing reverse-phase HPLC for final purification.

Synthesis of a PROTAC with a PEG-based Linker

This protocol outlines a common approach for synthesizing a PROTAC with a PEG linker, often utilizing "click chemistry" for the final conjugation step.

PEG_PROTAC_Synthesis cluster_0 Step 1: Functionalization of POI Ligand cluster_1 Step 2: Functionalization of E3 Ligase Ligand cluster_2 Step 3: CuAAC 'Click' Chemistry POI_OH POI-OH POI_Azide POI-N3 POI_OH->POI_Azide e.g., DPPA, DBU Azide_Reagent Azido-reagent Azide_Reagent->POI_Azide E3_NH2 E3-NH2 E3_PEG_Alkyne E3-NH-CO-PEG-Alkyne E3_NH2->E3_PEG_Alkyne HATU, DIPEA, DMF PEG_Alkyne Alkyne-PEG-COOH PEG_Alkyne->E3_PEG_Alkyne POI_Azide_final POI-N3 Final_PROTAC Final PROTAC POI_Azide_final->Final_PROTAC CuSO4, Sodium Ascorbate, tBuOH/H2O E3_PEG_Alkyne_final E3-NH-CO-PEG-Alkyne E3_PEG_Alkyne_final->Final_PROTAC

Caption: "Click chemistry" workflow for a PEG-linked PROTAC.

Step-by-Step Methodology:

  • Step 1: Functionalization of POI Ligand with an Azide

    • Modify the POI ligand to introduce a reactive handle (e.g., a hydroxyl or amine group).

    • Convert this handle to an azide group. For a hydroxyl group, this can be achieved using reagents like diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Purify the azido-functionalized POI ligand by flash column chromatography.

  • Step 2: Functionalization of E3 Ligase Ligand with a Terminal Alkyne-PEG Linker

    • Couple a commercially available or synthesized alkyne-PEG-carboxylic acid linker to an amine handle on the E3 ligase ligand using standard amide coupling conditions (e.g., HATU, DIPEA in DMF) as described in the piperazine synthesis protocol.

    • Purify the alkyne-functionalized E3 ligase-linker conjugate by flash column chromatography.

  • Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

    • Dissolve the azido-functionalized POI ligand (1.0 eq) and the alkyne-functionalized E3 ligase-linker conjugate (1.0 eq) in a mixture of tert-butanol and water.

    • Add a freshly prepared solution of copper(II) sulfate (0.1-0.2 eq) and sodium ascorbate (0.2-0.4 eq) in water.

    • Stir the reaction mixture vigorously at room temperature for 2-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC by reverse-phase HPLC.

Western Blot Protocol for Assessing Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values can be determined.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

PAMPA is a high-throughput, non-cell-based assay to assess the passive permeability of a compound.[11][12][13]

Step-by-Step Methodology:

  • Preparation of the PAMPA Sandwich:

    • The assay is typically performed in a 96-well "sandwich" plate, consisting of a donor plate and an acceptor plate.

    • The filter membrane of the donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

  • Preparation of Solutions:

    • Prepare a buffer solution for the acceptor plate (e.g., PBS at pH 7.4).

    • Prepare solutions of the test PROTACs and control compounds (with known high and low permeability) in a buffer for the donor plate (e.g., PBS at pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid disrupting the artificial membrane.

  • Assay Procedure:

    • Add the buffer to the wells of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

    • Add the PROTAC and control solutions to the donor wells.

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) without shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial concentration), using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability:

    • The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) where:

      • [C_A] is the concentration of the compound in the acceptor well.

      • [C_eq] is the equilibrium concentration, calculated as ([C_D]V_D + [C_A]V_A) / (V_D + V_A).

      • [C_D] is the concentration of the compound in the donor well.

      • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time.

Conclusion and Future Perspectives

The choice between a piperazine-based and a PEG-based linker is a critical decision in the design of a PROTAC with optimal therapeutic properties. Piperazine linkers offer the advantages of enhanced metabolic stability and the potential for improved solubility through their tunable basicity, while PEG linkers provide a highly flexible and hydrophilic scaffold that is easily tunable in length.

The field is continually evolving, with the development of novel linker chemistries that aim to combine the best attributes of both rigid and flexible linkers. For instance, the incorporation of both piperazine and PEG motifs within the same linker is a promising strategy to achieve a balance of properties.[4][5] Ultimately, the optimal linker is context-dependent, and a thorough understanding of the structure-activity and structure-property relationships is essential for the rational design of the next generation of highly effective and bioavailable PROTAC degraders. As our understanding of the intricate interplay between the linker and the ternary complex deepens, we can expect to see the emergence of even more sophisticated linker designs that will further unlock the therapeutic potential of targeted protein degradation.

References

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022).
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312.
  • Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability. Retrieved from [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • DeSantis, J., et al. (2022).
  • Shibata, N., et al. (2017). Development of protein degradation inducers of oncogenic BCR-ABL by linking an imatinib derivative and a cIAP1 ligand. ACS medicinal chemistry letters, 8(12), 1267-1272.
  • DeSantis, J., et al. (2022).
  • Unciti-Broceta, A. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Frontiers in Chemistry, 8, 597.
  • Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. Retrieved from [Link]

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Mares, A., et al. (2019). Discovery of a potent and selective RIPK2 degrader with efficacy in a mouse model of inflammation. Journal of medicinal chemistry, 62(23), 10738-10753.
  • DeSantis, J., et al. (2022).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 671, 449-468.
  • MySkinRecipes. (n.d.). tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Maple, H. J., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505.
  • MDPI. (2023). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Molecules, 28(15), 5789.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

  • Sun, Y., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy, 5(1), 1-3.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Odan, N., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry–An Asian Journal, 17(14), e202200376.
  • Arvinas. (2022, July 5). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Oxford Academic. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B.
  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Odan, N., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • DeSantis, J., et al. (2022).
  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. [Link]

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Validation

A Senior Application Scientist's Guide to the Analytical Validation of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate Purity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.[1] Its molecular structure, featuring a Boc-protected piperazine ring, makes it a versatile scaffold, but also presents unique challenges for analytical characterization.[1] The presence of even trace-level impurities—arising from starting materials, by-products, or degradation—can have profound implications for the downstream synthesis and the final drug product's safety profile.

This guide provides an in-depth comparison of analytical methodologies for the validation of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate purity. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering a framework for developing a robust, self-validating analytical control strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methods discussed are not only scientifically sound but also align with global regulatory expectations.[2][3]

Chapter 1: The Regulatory Bedrock: Core Principles of Analytical Validation

Before comparing instruments and techniques, we must establish the purpose of our work. The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[3] This "fitness for purpose" is demonstrated by evaluating a specific set of performance characteristics defined by the ICH Q2(R1) guideline.[4] For a purity method, these characteristics ensure the reliable detection and quantification of impurities.

The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A logical workflow for validating a purity method integrates these parameters to build a complete picture of the method's performance and limitations.

G start Method Development & Optimization spec Specificity/ Forced Degradation start->spec Initial Assessment lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob Final Verification end Validated Method for Routine Use rob->end

Figure 1: Workflow for Analytical Method Validation.

Chapter 2: The Workhorses: A Comparative Analysis of Chromatographic Techniques

Chromatography is the cornerstone of purity analysis, enabling the separation of the main compound from its impurities.[5][6] The choice between liquid and gas chromatography hinges on the physicochemical properties of the analyte and the potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile organic compounds like tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, HPLC is the undisputed method of choice for purity and impurity profiling.[7]

Causality Behind Experimental Choices:

  • The Detection Challenge: A primary analytical hurdle is that the target molecule lacks a significant UV chromophore, making detection by standard UV-Vis detectors challenging at the low levels required for impurity analysis. This necessitates a strategic approach to detection. The most common solution is pre-column derivatization, where the analyte is reacted with a labeling agent to attach a UV-active moiety. A highly effective reagent for primary and secondary amines like our target is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active derivative.[8] This allows for sensitive detection using widely available HPLC-UV instrumentation.

  • Orthogonal Detection: While derivatization is effective, it adds complexity and a potential source of variability. Alternative detectors that do not rely on chromophores, such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), can be considered. However, the most powerful alternative is mass spectrometry (MS). An HPLC-MS system provides not only detection but also mass information, which is invaluable for identifying unknown impurities.[9]

  • Stationary Phase Selection: A reversed-phase C18 column is the standard starting point due to its versatility in separating compounds of moderate polarity. The Boc group and the piperazine ring interact well with the C18 stationary phase, allowing for good retention and separation from more polar or non-polar impurities.

Data Presentation: Typical HPLC Validation Parameters

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Specificity No interference at the analyte peakPeak purity > 99.9% in forced degradation samples
Linearity (r²) ≥ 0.9990.9998 over LOQ to 150% of specification
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% for spiked samples
Precision (% RSD) Repeatability: ≤ 1.0%Repeatability: 0.45%
Intermediate: ≤ 2.0%Intermediate Precision: 0.82%
Limit of Quantitation (LOQ) S/N ratio ≥ 1030 ppm (0.003%)
Robustness % RSD of results ≤ 4.0%Passed for flow rate & column temperature variations[8]

Experimental Protocol: RP-HPLC-UV with NBD-Cl Derivatization

This protocol is a representative method for the quantitation of piperazine-related impurities.[8]

  • Derivatization Reagent Preparation: Prepare a 1.0 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in methanol.

  • Sample Preparation:

    • Accurately weigh and dissolve the tert-butyl 3-(aminomethyl)piperazine-1-carboxylate sample in a suitable diluent (e.g., water:acetonitrile 50:50) to a final concentration of 1.0 mg/mL.

    • Transfer 1.0 mL of this solution to a vial.

    • Add 1.0 mL of the NBD-Cl solution and 1.0 mL of a buffer solution (e.g., 0.1 M borate buffer, pH 9.0).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool the solution to room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the derivatized compound and impurities (e.g., 20% B to 80% B over 25 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 470 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Inject a standard solution six times. The %RSD for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the prepared sample solution and integrate all peaks. Calculate the percentage of each impurity using the area normalization method.

Gas Chromatography (GC): A Specialized Tool

GC is the ideal technique for analyzing volatile and semi-volatile compounds.[10] For our target compound, its application is not for the analysis of the compound itself, which is non-volatile, but for a specific and critical class of impurities: residual solvents .

Causality Behind Experimental Choices:

  • Why Not for the Main Compound? Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate has a high boiling point and thermal lability, making it unsuitable for direct GC analysis. While derivatization (e.g., silylation) could make it more volatile, this approach is often more complex and less robust than HPLC for routine purity testing.[11]

  • Essential for Residual Solvents: Manufacturing processes invariably use solvents (e.g., methanol, ethyl acetate, dichloromethane). These must be controlled in the final intermediate. Headspace GC with a Flame Ionization Detector (FID) is the definitive technique for this analysis due to its high sensitivity and specificity for volatile organic compounds.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling-point solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 140 °C (split injection).

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector: FID at 250 °C.

  • Analysis: Run the sample and identify and quantify any residual solvents against a calibrated standard containing known amounts of the expected solvents.

Chapter 3: Orthogonal Methods for Unambiguous Identification

While chromatography separates impurities, it does not, on its own, identify them. For structural elucidation and confirmation, spectroscopic and hyphenated techniques are indispensable.

G cluster_0 Separation & Quantification cluster_1 Identification & Confirmation node_proc node_proc node_tech node_tech node_result node_result hplc HPLC Analysis peaks Detects Unknown Impurity Peak hplc->peaks lcms LC-MS Analysis peaks->lcms Hyphenated Analysis nmr Impurity Isolation & NMR Analysis peaks->nmr Orthogonal Analysis mw Provides Molecular Weight & Fragmentation lcms->mw structure Provides Definitive Structure nmr->structure

Figure 2: Integrated workflow for impurity identification.
Mass Spectrometry (MS)

When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry is the most powerful tool for impurity identification.[12]

  • LC-MS: For the analysis of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, LC-MS is ideal. It provides the molecular weight of impurities as they elute from the column. High-resolution MS (HRMS) can provide mass accuracy sufficient to determine the elemental composition, drastically narrowing down potential structures. Tandem MS (MS/MS) experiments can fragment the impurity ions to reveal structural motifs.[13] This technique excels at rapidly identifying process-related impurities and degradants.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the ultimate authority for structural elucidation.[9][14] While less sensitive than MS, it provides unambiguous information about the carbon-hydrogen framework of a molecule.

  • Role in Validation: For a comprehensive validation, any significant unknown impurity detected by HPLC should be isolated (e.g., by preparative HPLC) and subjected to ¹H and ¹³C NMR analysis. The resulting spectra can confirm the proposed structure or reveal an entirely new one. Dynamic NMR studies can also provide insight into the conformational behavior of piperazine derivatives.[15][16]

Chapter 4: A Synthesized Strategy: Choosing the Right Tool for the Job

No single analytical technique is sufficient for the complete validation of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate purity. A robust, defensible control strategy relies on an intelligent combination of orthogonal methods.

Comparison Guide: Analytical Method Selection

TechniquePrimary ApplicationSensitivityQuantitative?Derivatization Needed?Rationale & Justification
RP-HPLC-UV Purity Assay, Known & Unknown Impurity QuantitationModerate to HighYesYes (for this molecule)The workhorse method for routine QC. Derivatization makes it sensitive and universally applicable with standard equipment.[8]
Headspace GC-FID Residual SolventsVery HighYesNoThe regulatory standard for volatile impurity control. Essential for demonstrating process control.[10]
LC-MS Impurity Identification, Forced Degradation StudiesHigh to Very HighSemi-QuantitativeNoThe primary tool for investigation. Provides rapid molecular weight data to identify unknown peaks seen in HPLC-UV.[7][9]
NMR Absolute Structure Confirmation of Main Component & Isolated ImpuritiesLowYes (qNMR)NoThe definitive method for structural proof. Used to characterize reference standards and elucidate the structure of significant unknown impurities.[9][14]

Conclusion

The analytical validation for tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is a multi-faceted process that demands more than rote application of standard procedures. It requires a deep understanding of the molecule's chemical properties and the strengths and limitations of each analytical technique.

A successful strategy begins with a validated RP-HPLC-UV method with derivatization as the core for routine purity testing and quantitation. This is supplemented by a validated Headspace GC-FID method for the control of residual solvents. During development and for any investigation, LC-MS is employed for the rapid identification of unknown peaks. Finally, NMR spectroscopy serves as the ultimate arbiter of structure, used to characterize the reference material and any significant impurities that are isolated. By integrating these orthogonal techniques, researchers and drug developers can build a comprehensive, self-validating data package that ensures the purity of this critical intermediate and satisfies the most stringent scientific and regulatory standards.

References

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  • Reddy, G. V., & Kumar, B. V. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 130-136. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. Retrieved from [Link]

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  • PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sushmitha, G. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 53(2). Retrieved from [Link]

  • Czerwinska, J., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]

  • Dora, C. P., et al. (2021). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 12(3), 134-143.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia – New online-only 12th Edition. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor.
  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Krizova, S., et al. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Kumar, A., et al. (2023). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 8(2).
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • ResearchGate. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Feng, B., et al. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3358. Retrieved from [Link]

  • Starodub. (2023). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Significance of a Chiral Building Block tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is a valuable chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Significance of a Chiral Building Block

tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex drug candidates targeting a range of therapeutic areas, including central nervous system disorders.[1] Its structure combines a piperazine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group, each contributing to its characteristic fragmentation in mass spectrometry. A thorough understanding of its fragmentation pathways is not merely academic; it is essential for the unambiguous identification of the compound in complex matrices and for distinguishing it from structurally similar isomers and byproducts.

This guide will elucidate the expected fragmentation patterns under common soft ionization techniques such as Electrospray Ionization (ESI), providing a predictive framework for researchers. We will dissect the fragmentation of the core structure and compare it with that of simpler, related molecules to highlight the influence of the aminomethyl substituent.

The Predicted Fragmentation Cascade of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

When subjected to ESI in positive ion mode, tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (molecular weight: 215.29 g/mol ) is expected to readily form a protonated molecular ion, [M+H]⁺, at m/z 216.3. The subsequent fragmentation of this precursor ion in a tandem mass spectrometer (MS/MS) is dictated by the lability of the Boc group and the inherent instability of the protonated piperazine ring.

The fragmentation is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. The Boc group is notoriously labile under acidic conditions and readily fragments.[2][3] Concurrently, the piperazine ring can undergo characteristic cleavages.[4][5]

Key Fragmentation Pathways:
  • Loss of Isobutylene (C₄H₈): A hallmark of Boc-protected amines is the neutral loss of 56 Da, corresponding to isobutylene.[6] This occurs via a rearrangement mechanism following protonation, leading to a carbamic acid intermediate that is unstable and readily decarboxylates. For the [M+H]⁺ ion of our target molecule, this would result in a fragment at m/z 160.3.

  • Loss of the Entire Boc Group (C₅H₉O₂): The complete loss of the Boc radical (100 Da) is another common fragmentation pathway for Boc-protected compounds, particularly under higher energy conditions. This would yield a fragment ion at m/z 116.3, corresponding to the protonated 3-(aminomethyl)piperazine.

  • Cleavage of the Piperazine Ring: The protonated piperazine ring can undergo ring cleavage, a common fragmentation pattern for such heterocyclic systems.[4][7] This can lead to a variety of smaller fragment ions, often initiated by cleavage of the C-N bonds.

  • Loss of the Aminomethyl Group: Cleavage of the C-C bond between the piperazine ring and the aminomethyl group can result in the loss of a CH₂NH₂ radical (30 Da), leading to a fragment at m/z 186.3.

The interplay of these pathways will define the characteristic mass spectrum of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate. The relative abundance of these fragments will be dependent on the specific collision energy used in the MS/MS experiment.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of our target molecule, it is instructive to compare its predicted fragmentation with that of two structural analogs: tert-butyl piperazine-1-carboxylate and tert-butyl 3-methylpiperazine-1-carboxylate.

CompoundMolecular Weight ( g/mol )Key Fragments (Predicted/Observed)Distinguishing Features
tert-butyl 3-(aminomethyl)piperazine-1-carboxylate215.29m/z 216.3 [M+H]⁺, 160.3 [M+H-C₄H₈]⁺, 116.3 [M+H-Boc]⁺, 186.3 [M+H-CH₂NH₂]⁺Presence of fragments related to the aminomethyl group.
tert-butyl piperazine-1-carboxylate186.25m/z 187.3 [M+H]⁺, 131.3 [M+H-C₄H₈]⁺, 87.1 [M+H-Boc]⁺Simpler spectrum, dominated by Boc group fragmentation.
tert-butyl 3-methylpiperazine-1-carboxylate200.28m/z 201.3 [M+H]⁺, 145.3 [M+H-C₄H₈]⁺, 101.2 [M+H-Boc]⁺Similar to the unsubstituted analog, but with a mass shift of 14 Da.

This comparison highlights how the aminomethyl substituent provides a unique diagnostic fragment (m/z 186.3) that allows for its confident identification.

Visualizing the Fragmentation Pathways

The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways of protonated tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

Fragmentation_Pattern M [M+H]⁺ m/z 216.3 F1 [M+H - C₄H₈]⁺ m/z 160.3 M->F1 - 56 Da F2 [M+H - Boc]⁺ m/z 116.3 M->F2 - 100 Da F3 [M+H - CH₂NH₂]⁺ m/z 186.3 M->F3 - 30 Da

Caption: Predicted fragmentation of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

Experimental Protocol for Mass Spectrometric Analysis

This protocol provides a general framework for the analysis of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate using a standard liquid chromatography-mass spectrometry (LC-MS) system. Optimization may be required for specific instrumentation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.0-4.0 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Temperature: 350-450 °C.
  • Nebulizer Gas (Nitrogen): 30-50 psi.
  • Drying Gas (Nitrogen): 8-12 L/min.
  • MS Scan Range: m/z 50-500.
  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 216.3) as the precursor for collision-induced dissociation (CID). Optimize collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.

Conclusion

The mass spectrometric fragmentation of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is a predictable process governed by the established chemistries of the Boc protecting group and the piperazine ring system. By understanding the key fragmentation pathways—namely the loss of isobutylene, the loss of the entire Boc group, and characteristic ring cleavages—researchers can confidently identify this important synthetic intermediate. The comparison with structural analogs further refines this understanding, highlighting the diagnostic value of the aminomethyl substituent's fragmentation signature. The provided experimental protocol serves as a robust starting point for developing reliable analytical methods for the monitoring and characterization of this and related compounds in a drug discovery and development setting.

References

  • Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor.
  • PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate.
  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • MySkinRecipes. (n.d.). tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate.
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  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
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  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry.
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  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
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Validation

A Comprehensive Guide to the Comparative Efficacy of Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate Isomers

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Chiral compounds, existing as enantiomers, can exhibit vastly differe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Chiral compounds, existing as enantiomers, can exhibit vastly different biological activities, with one isomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the comparative efficacy of the (R)- and (S)-isomers of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry.[4]

The piperazine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and enhance water solubility.[5] Consequently, chiral piperazine derivatives like tert-butyl 3-(aminomethyl)piperazine-1-carboxylate are of significant interest for developing novel therapeutics, particularly for central nervous system disorders.[4] This guide will delve into the synthesis and chiral resolution of these isomers and present a systematic approach to comparing their biological efficacy.

Synthesis and Chiral Resolution of Isomers

The first crucial step in comparing the efficacy of the (R)- and (S)-isomers is their synthesis and subsequent separation. While various methods exist for the synthesis of piperazine derivatives, a common approach involves the use of commercially available starting materials and standard organic chemistry transformations.[5][6]

Synthesis of Racemic Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

A general synthetic route to the racemic mixture of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate is outlined below. This multi-step synthesis typically starts from readily available precursors and involves protection, functional group manipulation, and deprotection steps.

Experimental Protocol: Synthesis of Racemic Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

  • Step 1: N-Boc Protection of Piperazine-2-carbonitrile: To a solution of piperazine-2-carbonitrile in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Step 2: Reduction of the Nitrile: The resulting N-Boc protected piperazine-2-carbonitrile is then reduced to the corresponding aminomethyl derivative. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.

  • Step 3: Work-up and Purification: After the reaction is complete, carefully quench the reaction with water and a sodium hydroxide solution. The resulting mixture is then filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the racemic tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

Synthesis_Workflow start Piperazine-2-carbonitrile step1 N-Boc Protection ((Boc)2O, Et3N, DCM) start->step1 intermediate1 tert-Butyl 2-cyanopiperazine-1-carboxylate step1->intermediate1 step2 Nitrile Reduction (LiAlH4, THF) intermediate1->step2 product Racemic tert-butyl 3-(aminomethyl)piperazine-1-carboxylate step2->product

Caption: Synthetic workflow for racemic tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

Chiral Resolution of Enantiomers

With the racemic mixture in hand, the next critical phase is the separation of the (R)- and (S)-enantiomers. Chiral resolution can be accomplished through several methods, with chiral chromatography being a widely used and effective technique in pharmaceutical research.

Experimental Protocol: Chiral HPLC Resolution

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase Optimization: Develop an optimal mobile phase for separation. This typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine to improve peak shape.

  • Injection and Elution: Dissolve the racemic mixture in the mobile phase and inject it onto the chiral HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

  • Fraction Collection and Analysis: Collect the separated fractions corresponding to each enantiomer. The enantiomeric purity of each fraction should be determined using analytical chiral HPLC.

Comparative Efficacy Evaluation: A Hypothetical Case Study

Given that piperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes, a hypothetical study could focus on their activity as histamine H3 receptor (H3R) antagonists.[7] The following section outlines a workflow for comparing the efficacy of the (R)- and (S)-isomers in this context.

In Vitro Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Experimental Protocol: H3R Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

  • Assay Buffer: Use a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the (R)- and (S)-isomers of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay

A functional assay is necessary to determine whether the isomers act as agonists, antagonists, or inverse agonists at the H3 receptor. A common method is to measure the modulation of a second messenger, such as cyclic AMP (cAMP).

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: Use a cell line co-expressing the human H3 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Cell Treatment: Treat the cells with a known H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of varying concentrations of the (R)- and (S)-isomers.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity, which is proportional to the intracellular cAMP levels.

  • Data Analysis: Determine the ability of each isomer to antagonize the effect of the agonist and calculate the pA₂ value, which is a measure of the antagonist's potency.

Efficacy_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Comparison binding_assay Radioligand Binding Assay (Determine Ki) data_table Comparative Data Table binding_assay->data_table functional_assay cAMP Functional Assay (Determine pA2 and mode of action) functional_assay->data_table conclusion Efficacy Conclusion data_table->conclusion R_isomer (R)-Isomer R_isomer->binding_assay R_isomer->functional_assay S_isomer (S)-Isomer S_isomer->binding_assay S_isomer->functional_assay

Caption: Workflow for the comparative efficacy evaluation of isomers.

Data Presentation and Interpretation

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Efficacy Data

IsomerH3R Binding Affinity (Ki, nM)H3R Functional Activity (pA₂)Mode of Action
(R)-tert-butyl 3-(aminomethyl)piperazine-1-carboxylate15.28.1Antagonist
(S)-tert-butyl 3-(aminomethyl)piperazine-1-carboxylate350.86.5Weak Antagonist
Racemic Mixture32.57.3Antagonist

Based on this hypothetical data, the (R)-isomer demonstrates significantly higher binding affinity and functional potency as an H3R antagonist compared to the (S)-isomer. This underscores the importance of evaluating individual enantiomers in drug discovery programs.

Conclusion

This guide has provided a systematic approach for the synthesis, resolution, and comparative efficacy evaluation of the (R)- and (S)-isomers of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate. By following the outlined experimental protocols, researchers can elucidate the distinct pharmacological profiles of each isomer, a critical step in identifying and developing safe and effective drug candidates. The principles and methodologies described herein are broadly applicable to the study of other chiral molecules in medicinal chemistry.

References

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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Comparative

The Piperazine Scaffold: A Privileged Core in Modern Clinical Drug Development

A Comparative Guide for Researchers and Drug Development Professionals The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its remarkable versatility as a pharmacophore has led to its incorporation into a multitude of clinically successful drugs across diverse therapeutic areas. This guide provides an in-depth, comparative analysis of key piperazine-containing compounds that have reached clinical trials, offering a technical review of their performance against relevant alternatives, supported by experimental data and detailed protocols.

The Enduring Appeal of the Piperazine Moiety

The prevalence of the piperazine scaffold in drug design is no coincidence. Its unique physicochemical properties offer several advantages:

  • Modulation of Physicochemical Properties: The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of solubility, lipophilicity, and basicity (pKa). This is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structural Rigidity and Flexibility: The chair and boat conformations of the piperazine ring allow it to present appended pharmacophoric groups in specific spatial orientations, facilitating optimal interactions with biological targets.

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, contributing to strong and specific binding to target proteins.

  • Privileged Fragment: Its frequent appearance in successful drugs has led to its designation as a "privileged scaffold," a structural motif that is recognized to bind to multiple, distinct biological targets.

This guide will delve into three key therapeutic areas where piperazine-containing compounds have made a significant impact: Oncology, Central Nervous System (CNS) Disorders, and Infectious Diseases.

I. Piperazine-Based Kinase Inhibitors in Oncology

The piperazine moiety is a common feature in many small molecule kinase inhibitors, where it often serves as a linker connecting different recognition elements of the drug or as a solubilizing group.

Mechanism of Action: Targeting Aberrant Signaling

Many cancers are driven by dysregulated kinase activity. Piperazine-containing kinase inhibitors function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Piperazine_Drug Piperazine-Containing Kinase Inhibitor Piperazine_Drug->RTK Inhibits ATP ATP ATP->RTK Competes with Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Mechanism of action of piperazine-containing kinase inhibitors.

Comparative Clinical Performance of Piperazine-Based Kinase Inhibitors

The following table summarizes the clinical trial data for prominent piperazine-containing kinase inhibitors against their therapeutic targets.

Drug (Piperazine-Containing)Target(s)IndicationComparator(s)Key Efficacy EndpointsCommon Grade 3/4 Adverse Events
Imatinib BCR-Abl, c-KIT, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)Interferon-α + Cytarabine (for CML)CML: 7-year overall survival of 86%[1]. Complete cytogenetic response in a high percentage of newly diagnosed patients[2].Fluid retention, muscle cramps, nausea, rash
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RETRenal Cell Carcinoma (RCC), GISTInterferon-α (for RCC)RCC: Median progression-free survival (PFS) of 11 months vs. 5 months for interferon-α.Fatigue, diarrhea, hypertension, hand-foot syndrome[3].
Tazemetostat EZH2 (mutant and wild-type)Follicular Lymphoma (FL)Single-arm trialFL (EZH2 mutant): Overall Response Rate (ORR) of 69%; Median PFS of 13.8 months[4]. FL (EZH2 wild-type): ORR of 35%; Median PFS of 11.1 months[4].Generally well-tolerated; low incidence of treatment-related adverse events[4].
Experimental Protocol: In Vitro Cytotoxicity Assay

A fundamental experiment to determine the anticancer activity of a compound is the in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the piperazine-containing test compound and a positive control (e.g., doxorubicin) in culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) value.

II. Piperazine Scaffolds in Antipsychotic Drug Development

Several atypical antipsychotics incorporate a piperazine moiety, which is often crucial for their interaction with dopamine and serotonin receptors.

Mechanism of Action: Modulating Neurotransmitter Activity

Piperazine-containing antipsychotics typically act as partial agonists or antagonists at dopamine D2 and serotonin 5-HT receptors. This modulation helps to restore the balance of neurotransmitter activity in the brain, alleviating the symptoms of psychosis.

Antipsychotic_MoA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HTR Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin->HTR Binds Signal Intracellular Signaling D2R->Signal HTR->Signal Neuronal Response Neuronal Response Signal->Neuronal Response Piperazine_Drug Piperazine-Containing Antipsychotic Piperazine_Drug->D2R Modulates (Partial Agonist/ Antagonist) Piperazine_Drug->HTR Modulates

Caption: Mechanism of action of piperazine-containing antipsychotics.

Comparative Clinical Performance of Piperazine-Based Antipsychotics

The following table compares the clinical efficacy of two prominent piperazine-containing antipsychotics, cariprazine and aripiprazole, with a focus on their effects on the negative symptoms of schizophrenia.

Drug (Piperazine-Containing)Key Receptor TargetsIndicationComparatorKey Efficacy Endpoints for Negative SymptomsCommon Adverse Events
Cariprazine D3/D2 partial agonist (high D3 affinity), 5-HT1A partial agonistSchizophrenia, Bipolar DisorderAripiprazole, RisperidoneStatistically superior to aripiprazole in improving negative symptoms in patients with acute schizophrenia (p=0.0197)[5]. Response rate (≥20% reduction in negative symptoms) of 69.7%[5]. Showed greater improvement in PANSS negative scores compared to risperidone over 26 weeks[6][7].Akathisia, insomnia, weight gain[8].
Aripiprazole D2 and 5-HT1A partial agonist, 5-HT2A antagonistSchizophrenia, Bipolar DisorderCariprazine, PlaceboEffective for overall symptoms of schizophrenia, but less effective than cariprazine for negative symptoms[5][9]. Relapse rate of 34% vs 57% for placebo over 26 weeks.Akathisia, headache, insomnia. Lower risk of metabolic side effects compared to some other atypicals.

III. Piperazine Derivatives as Anti-Infective Agents

Piperazine and its derivatives have a long history of use as anthelmintic agents. More recently, the piperazine scaffold has been incorporated into novel antibacterial and antiprotozoal drug candidates.

Mechanism of Action: Targeting the Parasite's Nervous System

In helminths, piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist. This leads to hyperpolarization of the parasite's muscle cells, resulting in flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract.

Anthelmintic_MoA cluster_nmj Helminth Neuromuscular Junction GABA_R GABA Receptor Muscle Muscle Cell GABA_R->Muscle Hyperpolarization Paralysis Flaccid Paralysis Muscle->Paralysis Piperazine Piperazine Piperazine->GABA_R Agonist Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of piperazine as an anthelmintic.

Comparative Efficacy of Piperazine-Based Anthelmintics

The following table summarizes the efficacy of piperazine citrate and a novel piperazine derivative in preclinical studies.

Drug (Piperazine-Containing)Target OrganismComparator(s)Key Efficacy Endpoint
Piperazine Citrate Toxocara vitulorum (in calves)Fenbendazole, Pyrantel PamoateHigher overall efficacy (78.79% EPG reduction) compared to fenbendazole (78.28%) and pyrantel pamoate (75.81%).
Compound 7c (Benzimidazole-piperazine hybrid) Trichinella spiralis (muscle larvae)Albendazole, Ivermectin92.7% reduction in parasite activity at 100 µg/mL, approximately 6 times more active than albendazole and 1.2 times more active than ivermectin[6].
Experimental Protocol: GABA Receptor Binding Assay

To assess the interaction of piperazine derivatives with their target, a GABA receptor binding assay can be performed.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]muscimol) from GABA receptors in a prepared tissue sample (e.g., rat brain membranes).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform a series of centrifugations to isolate the cell membranes containing the GABA receptors.

    • Wash the membrane pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the prepared membrane suspension.

    • Add the radiolabeled ligand (e.g., [3H]muscimol at a concentration of 5 nM).

    • For non-specific binding determination, add a high concentration of unlabeled GABA (e.g., 10 mM) to a set of wells.

    • Add various concentrations of the piperazine test compound to the experimental wells.

    • Incubate the plate at 4°C for 45 minutes.

  • Termination and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile component in the design of clinically relevant drugs. Its ability to confer favorable pharmacokinetic properties and to serve as a key structural element for target engagement has solidified its place in the medicinal chemist's toolbox. The examples presented in this guide, from targeted cancer therapies and nuanced neuroleptics to broad-spectrum anthelmintics, underscore the remarkable therapeutic breadth of piperazine-containing compounds. As our understanding of disease biology deepens, the rational design of novel piperazine derivatives holds immense promise for the development of the next generation of innovative medicines.

References

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Validation

case studies of successful drugs synthesized using piperazine building blocks

The Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. Its preva...

Author: BenchChem Technical Support Team. Date: February 2026

The Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. Its prevalence in a vast array of successful drugs is not coincidental. The unique physicochemical properties of the piperazine moiety, such as its basicity which allows for the formation of salts with improved solubility and its ability to engage in hydrogen bonding, make it a highly versatile building block.[1][2] This guide delves into case studies of blockbuster drugs synthesized using piperazine, comparing their performance and providing insight into the experimental rationale behind their design.

Key Physicochemical Properties of Piperazine:
  • Basicity: As a diprotic base, piperazine can accept two protons, with pKa values of approximately 5.35 and 9.73.[1] This property is crucial for modulating a drug's solubility, absorption, and interaction with biological targets.

  • Solubility: Piperazine is freely soluble in water, and this characteristic can be imparted to drug candidates to enhance their pharmacokinetic profiles.[2]

  • Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a rigid scaffold that can correctly orient pharmacophoric groups for optimal target binding.[3] At the same time, the nitrogen atoms allow for various substitutions, enabling fine-tuning of a molecule's properties.

Case Study 1: Imatinib (Gleevec®) - A Revolution in Cancer Therapy

Therapeutic Area: Oncology (Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors)

Mechanism of Action: Imatinib is a tyrosine kinase inhibitor (TKI) that selectively targets the Bcr-Abl kinase, the causative agent in chronic myeloid leukemia (CML).[4] The N-methylpiperazine group is a critical component of the imatinib structure, contributing significantly to its efficacy.

Role of the Piperazine Moiety: The positively charged N-methylpiperazine group enhances the aqueous solubility of imatinib, a crucial factor for its oral bioavailability.[4] Furthermore, this moiety occupies a specific region of the ATP-binding pocket of the Bcr-Abl kinase, forming key interactions that contribute to the drug's high affinity and selectivity.

Comparative Performance:

Imatinib was a groundbreaking therapy for CML, demonstrating remarkable efficacy compared to previous treatments like interferon-alfa.[5] While newer generation TKIs have since been developed, imatinib remains a first-line therapy for many patients, particularly those with a favorable risk profile, due to its well-established safety and efficacy.[6][7]

DrugTargetMajor Molecular Response (MMR) at 12 monthsKey Adverse Events
Imatinib Bcr-Abl~40-60%Fluid retention, muscle cramps, GI toxicity.[8]
Nilotinib Bcr-Abl~60-80%Cardiovascular events, pancreatitis.[8][9]
Dasatinib Bcr-Abl, SRC family~50-70%Pleural effusion, thrombocytopenia.[9]

This table presents a simplified comparison; individual patient responses and side effect profiles can vary significantly.

Representative Synthetic Protocol:

The synthesis of imatinib involves several key steps, with the introduction of the piperazine moiety being a critical transformation. One common industrial route involves the condensation of N-methylpiperazine with a benzoyl chloride intermediate.[10]

Caption: Key step in Imatinib synthesis.

Case Study 2: Sildenafil (Viagra®) - A Breakthrough in Erectile Dysfunction

Therapeutic Area: Urology (Erectile Dysfunction), Pulmonology (Pulmonary Arterial Hypertension)

Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[11][12] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.[12][13]

Role of the Piperazine Moiety: The N-methylpiperazine group in sildenafil is designed to mimic the guanine base of cGMP, allowing it to fit snugly into the active site of the PDE5 enzyme.[14] This structural feature is a key determinant of the drug's potency and selectivity. The piperazine nitrogen also contributes to the drug's solubility and overall pharmacokinetic profile.

Comparative Performance:

Sildenafil's high selectivity for PDE5 over other PDE isozymes is crucial for its safety and efficacy. For instance, its lower affinity for PDE6, found in the retina, minimizes the risk of visual disturbances.[15][16]

EnzymeSildenafil IC50 (nM)Vardenafil IC50 (nM)Tadalafil IC50 (nM)
PDE5 4.0[15]0.75.0
PDE6 >407.0>10000
PDE11 >1000>100039

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data compiled from multiple sources.[16][17][18]

Sildenafil_MOA NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC converts Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Causes GMP GMP cGMP->GMP Degraded by PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5

Caption: Sildenafil's mechanism of action.

Case Study 3: Aripiprazole (Abilify®) - A Modulator of Dopaminergic and Serotonergic Systems

Therapeutic Area: Psychiatry (Schizophrenia, Bipolar Disorder, Major Depressive Disorder)

Mechanism of Action: Aripiprazole is an atypical antipsychotic with a unique pharmacological profile.[19] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[20][21] This "dopamine-serotonin system stabilizer" activity is thought to contribute to its efficacy in treating a range of psychiatric conditions.

Role of the Piperazine Moiety: The arylpiperazine moiety in aripiprazole is a common feature in many CNS-active drugs.[3] In aripiprazole, the piperazine ring serves as a linker between the dichlorophenyl group and the butoxy side chain, which in turn connects to the quinolinone core.[22] This specific arrangement and the nature of the piperazine substitutions are critical for its distinct receptor binding profile and partial agonist activity.[3] The piperazine ring maintains a chair conformation which is important for its interaction with the receptors.[3]

Comparative Performance:

Aripiprazole's high affinity for D2 receptors, coupled with its partial agonism, distinguishes it from other antipsychotics.[23] This may explain its lower incidence of extrapyramidal side effects and hyperprolactinemia compared to some other agents.[20]

ReceptorAripiprazole Ki (nM)Risperidone Ki (nM)Olanzapine Ki (nM)
Dopamine D2 0.343.131.1
Serotonin 5-HT1A 1.653372180
Serotonin 5-HT2A 8.70.164.1

Ki values represent the inhibition constant, indicating the affinity of a drug for a receptor. Lower values signify higher affinity. Data compiled from multiple sources.[19][20][21]

Experimental Workflow for Receptor Binding Assay:

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Cell Culture expressing target receptor prep2 Membrane Preparation prep1->prep2 assay1 Incubate membranes with radioligand and test compound (Aripiprazole) prep2->assay1 assay2 Separate bound from free radioligand (Filtration) assay1->assay2 assay3 Quantify radioactivity (Scintillation Counting) assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2

Caption: Workflow for receptor binding assay.

Case Study 4: Cetirizine (Zyrtec®) - A Second-Generation Antihistamine

Therapeutic Area: Allergy and Immunology (Allergic Rhinitis, Urticaria)

Mechanism of Action: Cetirizine is a selective, second-generation H1 histamine receptor antagonist.[] It works by competitively blocking the binding of histamine to H1 receptors, thereby preventing the allergic response.[25]

Role of the Piperazine Moiety: The piperazine ring in cetirizine is a central scaffold that connects the diphenylmethyl group to an ethoxyacetic acid side chain.[26] This structure is responsible for its high affinity and selectivity for the H1 receptor. As a second-generation antihistamine, cetirizine has limited ability to cross the blood-brain barrier, resulting in minimal sedative effects compared to its first-generation predecessors.[][27]

Comparative Performance:

Cetirizine offers a favorable balance of efficacy and safety compared to first-generation antihistamines like diphenhydramine.

FeatureCetirizine (2nd Gen)Diphenhydramine (1st Gen)
H1 Receptor Selectivity High[]Lower
Sedation Low to none[27]Common
Anticholinergic Effects Minimal[]Significant
Duration of Action ~24 hours[26]4-6 hours
Synthetic Approach:

The synthesis of cetirizine often involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable 2-chloroethoxyacetic acid derivative.[28]

Conclusion

The case studies of imatinib, sildenafil, aripiprazole, and cetirizine highlight the remarkable versatility of the piperazine scaffold in drug design. Its ability to impart favorable physicochemical properties and serve as a rigid linker for pharmacophoric groups has led to the development of numerous life-changing medications across a wide range of therapeutic areas. The continued exploration of piperazine chemistry promises to yield even more innovative and effective drugs in the future.

References

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PMC - PubMed Central. [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC - NIH. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. [Link]

  • Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. [Link]

  • Some FDA‐approved piperazine‐containing drugs. - ResearchGate. [Link]

  • Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families | Request PDF - ResearchGate. [Link]

  • Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia? - ASCO Publications. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. [Link]

  • Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - NIH. [Link]

  • Differential Effects of Aripiprazole on D 2 , 5-HT 2 , and 5-HT 1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study - Psychiatry Online. [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl)
  • Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem - NIH. [Link]

  • Details for Piperazines - Unodc. [Link]

  • First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - ResearchGate. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Aripiprazole - Wikipedia. [Link]

  • Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis - NIH. [Link]

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  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy - ResearchGate. [Link]

  • 5-HT2C receptor agonist - Wikipedia. [Link]

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  • What is the mechanism of Cetirizine Hydrochloride? - Patsnap Synapse. [Link]

  • (PDF) High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients - ResearchGate. [Link]

  • Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. - ResearchGate. [Link]

  • Biosignaling | Viagra (Sildenafil) Mechanism of Action - YouTube. [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed. [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC. [Link]

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Reactant of Route 1
tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate
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